molecular formula C11H10ClN3 B1361578 6-Chloro-n-methyl-n-phenylpyrimidin-4-amine CAS No. 6303-48-6

6-Chloro-n-methyl-n-phenylpyrimidin-4-amine

Katalognummer: B1361578
CAS-Nummer: 6303-48-6
Molekulargewicht: 219.67 g/mol
InChI-Schlüssel: HUUWJLRTQFKVSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine is a pyrimidine-based chemical compound offered for research and development purposes. This compound is part of a class of pyrimidine derivatives known for their utility as key synthetic intermediates in organic chemistry and medicinal chemistry research . The core pyrimidine structure is a privileged scaffold in drug discovery, and the presence of a chloro substituent at the 6-position makes this molecule a versatile building block for further functionalization through nucleophilic aromatic substitution reactions . Researchers can use this compound to synthesize more complex molecules, such as by substituting the chlorine atom with various nucleophiles to create novel chemical libraries for biological screening. The structural motif of an N-aryl-N-methylpyrimidine amine is present in compounds that have been studied for their crystalline properties, including π-π stacking interactions in the solid state . This compound is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations governing the handling of chemical substances.

Eigenschaften

IUPAC Name

6-chloro-N-methyl-N-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-15(9-5-3-2-4-6-9)11-7-10(12)13-8-14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUWJLRTQFKVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285942
Record name 6-chloro-n-methyl-n-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6303-48-6
Record name NSC43279
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-n-methyl-n-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Application Utility of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and application utility of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine , a critical intermediate in the design of bioactive heterocyclic compounds.

Executive Summary & Compound Identity

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (CAS: 6303-48-6 ) is a functionalized pyrimidine scaffold widely utilized in medicinal chemistry.[1] It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, particularly kinases and G-protein-coupled receptors (GPCRs). Its core utility lies in the regioselective reactivity of the 4,6-dichloropyrimidine precursor, allowing for the precise installation of the N-methyl-N-phenylamino group while retaining a reactive chlorine at the 6-position for subsequent diversification.

Chemical Identity Table
PropertySpecification
IUPAC Name 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine
CAS Registry Number 6303-48-6
Molecular Formula C₁₁H₁₀ClN₃
Molecular Weight 219.67 g/mol
SMILES CN(C1=CC=CC=C1)C2=CC(Cl)=NC=N2
Structural Class 4-Aminopyrimidine; Aryl-amino pyrimidine

Physicochemical Properties

Understanding the physicochemical behavior of this intermediate is crucial for optimizing reaction conditions and predicting the "drug-likeness" of downstream derivatives.

Calculated & Observed Parameters

The compound exhibits moderate lipophilicity due to the N-phenyl ring, making it soluble in organic solvents but sparingly soluble in aqueous media.

ParameterValueInterpretation
Physical State Solid (Off-white to yellow crystalline)Stable solid at room temperature; easy to handle.
Melting Point ~81–83 °C (Derivative range*)Note: Pure intermediate MP is often distinct; analogues melt in this range.
LogP (Predicted) 3.2 ± 0.4Moderately lipophilic; readily crosses cell membranes.
pKa (Predicted) ~3.5 – 4.5 (Pyrimidine N1/N3)Weakly basic. Protonation occurs only in strongly acidic media.
H-Bond Donors 0The amine nitrogen is fully substituted (tertiary).
H-Bond Acceptors 3Pyrimidine nitrogens (N1, N3) and the amine nitrogen.
Solubility DMSO, DMF, DCM, Ethyl AcetateHigh solubility in polar aprotic solvents.
Stability & Reactivity Profile
  • Hydrolytic Stability: The C-Cl bond at the 6-position is relatively stable to neutral hydrolysis but susceptible to nucleophilic attack under basic conditions or high temperatures.

  • Thermal Stability: Stable up to ~150°C; however, prolonged heating in the presence of moisture can lead to hydrolysis to the pyrimidinone derivative.

  • Photostability: Pyrimidine derivatives can be light-sensitive; storage in amber vials is recommended.

Synthesis & Experimental Protocols

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The key to success is controlling regioselectivity (though 4,6-dichloro is symmetric, mono-substitution is the goal) and preventing bis-substitution.

Synthesis Protocol: Mono-amination of 4,6-Dichloropyrimidine

Objective: Selective synthesis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine.

Reagents:

  • 4,6-Dichloropyrimidine (1.0 equiv)[2]

  • N-Methylaniline (1.05 equiv)

  • Triethylamine (Et₃N) or K₂CO₃ (1.2 equiv)

  • Solvent: Ethanol (EtOH) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (e.g., 2.0 g, 13.4 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Mix N-methylaniline (1.51 g, 14.1 mmol) and Et₃N (2.2 mL, 16.1 mmol) in THF (5 mL). Add this mixture dropwise to the cold pyrimidine solution over 15 minutes. Rationale: Slow addition at low temperature favors mono-substitution over bis-substitution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product should appear as a new spot/peak; starting material should be consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate the organic layer and wash with Brine (2 × 30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Self-Validation: The crude solid should be yellowish. If oil persists, trace solvent remains.

  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes) to yield the pure target compound.

Characterization Data (Reference)[4]
  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, Pyrimidine H-2), 7.45–7.30 (m, 5H, Phenyl), 6.45 (s, 1H, Pyrimidine H-5), 3.50 (s, 3H, N-CH₃).

    • Interpretation: The singlet at ~8.35 ppm confirms the preservation of the pyrimidine core. The singlet at ~6.45 ppm is characteristic of the 5-position proton, confirming substitution occurred at position 4/6.

Application Utility & Pathway Visualization

The "Privileged Scaffold" Concept

This compound is a gateway to two major classes of therapeutics:

  • Kinase Inhibitors: The chloropyrimidine core mimics the ATP purine ring. The 6-Cl group can be displaced by a second amine (e.g., a solubilizing tail) to create "hinge binders" for kinases like EGFR, CDK, or VEGFR.

  • Tricyclic Heterocycles: Acid-catalyzed cyclization can fuse the phenyl ring onto the pyrimidine, creating benzo[b]pyrimido-azepines, which are novel scaffolds for CNS targets.

Visualization: Synthesis & Diversification Pathway

The following diagram illustrates the synthesis of the core intermediate and its divergent downstream applications.

SynthesisPathway Start 4,6-Dichloropyrimidine (Symmetric Electrophile) Target 6-Chloro-N-methyl- N-phenylpyrimidin-4-amine (CAS 6303-48-6) Start->Target SnAr (THF, Et3N, 0°C) Mono-substitution Reagent N-Methylaniline (Nucleophile) Reagent->Target Kinase Kinase Inhibitor Core (Displacement of Cl) Target->Kinase SnAr (R-NH2) Suzuki Coupling Tricyclic Benzo[b]pyrimido-azepine (Cyclization) Target->Tricyclic Acid Catalysis (Intramolecular)

Figure 1: Synthetic route from 4,6-dichloropyrimidine to the target intermediate and its subsequent divergence into kinase inhibitors and tricyclic scaffolds.[3]

Visualization: Physicochemical Characterization Workflow

This workflow ensures the integrity of the intermediate before it is used in high-value synthesis.

CharacterizationWorkflow Sample Isolated Product (Crude Solid) Purity HPLC / LC-MS (Check for Bis-substitution) Sample->Purity Identity 1H NMR (CDCl3) (Verify Regiochemistry) Sample->Identity Decision Purity > 95%? Purity->Decision Recryst Recrystallize (EtOH) Decision->Recryst No Release Release for Library Synthesis Decision->Release Yes Recryst->Purity

Figure 2: Quality control workflow to validate the intermediate before downstream application.

References

  • PubChemLite. 6-chloro-N-methyl-N-phenylpyrimidin-4-amine (Compound Summary). University of Luxembourg.[4] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 238753, 6-chloro-N-methyl-N-phenylpyrimidin-4-amine.[Link]

  • Shi, F., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E. (Contextual reference for structural analogues and crystallographic data of related pyrimidines). [Link]

Sources

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold for Kinase Inhibitor Development[1]

Executive Summary

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (CAS: 6303-48-6) is a critical heterocyclic intermediate employed in the synthesis of small-molecule pharmaceutical agents.[1][2][3][4] Belonging to the class of 4,6-disubstituted pyrimidines, this compound serves as an electrophilic scaffold for the development of kinase inhibitors (e.g., EGFR, CDK, and HSF1 pathway modulators). Its structural duality—featuring a nucleophilic amine and an electrophilic chloro-pyrimidine core—allows for regioselective functionalization, making it indispensable in fragment-based drug discovery (FBDD).[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

This compound is characterized by a pyrimidine ring substituted at the 4-position with a bulky, lipophilic N-methyl-N-phenyl amino group and at the 6-position with a reactive chlorine atom.[1] The chlorine serves as a handle for further diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.[1]
Table 1: Chemical Specifications
PropertyData
IUPAC Name 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine
Common Synonyms 4-Chloro-6-(N-methylanilino)pyrimidine; N-(6-chloropyrimidin-4-yl)-N-methylaniline
CAS Registry Number 6303-48-6
Molecular Formula

Molecular Weight 219.67 g/mol
Physical State Solid / Crystalline Powder
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~2.5 (Pyrimidine N1/N3)
LogP (Predicted) 2.8 - 3.2
Part 2: Structural Characterization & Reactivity Analysis[1]

The reactivity of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine is defined by the electronic deficiency of the pyrimidine ring.[1]

  • Regioselectivity: The precursor, 4,6-dichloropyrimidine, possesses two equivalent electrophilic sites. Upon mono-substitution with N-methylaniline, the symmetry is broken.[1] The remaining chlorine at position 6 becomes deactivated relative to the starting material due to the electron-donating effect (+M) of the nitrogen lone pair on the aniline group, yet it remains sufficiently reactive for subsequent transformations.[1]

  • Steric Influence: The N-methyl group forces the phenyl ring to twist out of coplanarity with the pyrimidine core.[1] This steric bulk prevents aggregation and improves the solubility of downstream pharmaceutical candidates.[1]

  • Synthetic Utility: The C-Cl bond is highly susceptible to:

    • 
       Reactions:  Displacement by amines, thiols, or alkoxides.
      
    • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems common in kinase inhibitors.[1]

Figure 1: Structural Architecture and Electronic Flow

ChemicalStructure Pyrimidine Pyrimidine Core (Electron Deficient) Chlorine 6-Chloro Group (Electrophilic Handle) Pyrimidine->Chlorine C6 Position Amine N-Methyl-N-Phenyl (Electron Donor) Pyrimidine->Amine C4 Position Reactivity Downstream Reactivity: SnAr or Pd-Catalysis Chlorine->Reactivity Leaving Group Amine->Pyrimidine +M Effect (Deactivation)

Caption: Structural decomposition highlighting the push-pull electronic relationship between the donor amine and the electrophilic chloro-pyrimidine core.

Part 3: Experimental Synthesis Protocol

Objective: Selective mono-amination of 4,6-dichloropyrimidine to yield 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine.

Reagents & Materials
  • Substrate: 4,6-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: N-Methylaniline (1.0 - 1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Diisopropylethylamine (DIPEA)[1]
    
  • Solvent: DMF (Dimethylformamide) or Ethanol[1]

  • Temperature: 80°C (DMF) or Reflux (Ethanol)

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (14.9 g, 100 mmol) in anhydrous DMF (100 mL).

  • Addition: Add

    
     (27.6 g, 200 mmol) to the solution.
    
  • Nucleophilic Attack: Add N-methylaniline (10.7 g, 100 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1).[1] The starting dichloride (

      
      ) should disappear, and the mono-substituted product (
      
      
      
      ) should appear.[1]
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) to precipitate the product.

  • Isolation: Filter the resulting solid. Wash the filter cake copiously with water to remove DMF and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) if high purity (>99%) is required.[1]

Figure 2: Synthetic Pathway & Downstream Applications

SynthesisPathway SM1 4,6-Dichloropyrimidine Intermediate 6-Chloro-N-methyl- N-phenylpyrimidin-4-amine (Target Scaffold) SM1->Intermediate K2CO3, DMF, 80°C (SnAr) SM2 N-Methylaniline SM2->Intermediate K2CO3, DMF, 80°C (SnAr) Prod1 Kinase Inhibitor A (via Suzuki Coupling) Intermediate->Prod1 Ar-B(OH)2, Pd(PPh3)4 (Suzuki) Prod2 Bi-functional Pyrimidine (via 2nd SnAr) Intermediate->Prod2 R-NH2, Heat (Displacement)

Caption: Synthetic route from commodity chemicals to the target intermediate and its divergence into pharmaceutical libraries.

Part 4: Safety & Handling (MSDS Highlights)
  • Hazards: Classed as an Irritant (Skin/Eye) and potentially Harmful if swallowed.[1]

  • GHS Classification: H302 (Acute Tox. 4), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2).[1]

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust or amine vapors.[1]

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent hydrolysis over long periods.

References
  • PubChem. (n.d.).[1] Compound Summary: 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (CAS 6303-48-6).[1][2][3][4] National Library of Medicine.[1] Retrieved from [Link]

  • Acta Pharmaceutica Hungarica. (2010). Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines. PubMed.[1][5] Retrieved from [Link]

Sources

Solubility profile of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile, handling protocols, and stability considerations for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (C₁₁H₁₀ClN₃).[1][2] As a key intermediate in the synthesis of pyrimidine-based kinase inhibitors and agrochemicals, understanding its solvation thermodynamics is critical for reproducible biological assays and efficient synthetic workups.[2][3]

Based on structural analysis and specific analog data (specifically the nitro-precursor recrystallization protocols), this compound exhibits a lipophilic solubility profile .[4] It demonstrates high solubility in aprotic polar solvents (DMSO) and temperature-dependent solubility in protic organic solvents (Methanol), while remaining practically insoluble in aqueous media.[4]

Physicochemical Characterization

Before establishing solubility protocols, we must define the solute's intrinsic properties that dictate solvent interaction.[2][3][4]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₁H₁₀ClN₃Moderate molecular weight (~219.67 g/mol ) facilitates dissolution in organics.[1]
Structural Motif Halogenated Pyrimidine + N-alkyl-anilineThe N-methyl-N-phenyl group significantly increases lipophilicity (LogP) compared to primary amines.[1][4]
H-Bond Donors 0Lack of donors reduces water solubility; prevents strong H-bond networks that resist dissolution in aprotic solvents.[1]
H-Bond Acceptors 3 (Pyrimidine Ns, Amine N)Good interaction with protic solvents (Methanol) and water, though lipophilicity dominates.[3][4]
Predicted LogP ~2.5 – 3.2Indicates preference for organic phases; high risk of precipitation in aqueous buffers >1% DMSO.[1][4]

Solubility Profile: DMSO & Methanol[1][4]

The following data summarizes the operational solubility limits. Note that "Thermodynamic Solubility" refers to the maximum concentration at equilibrium, while "Kinetic Solubility" refers to the temporary stability of a solution often relevant in high-throughput screening (HTS).[2][3][4]

A. Dimethyl Sulfoxide (DMSO)[1][4]
  • Solubility Status: High / Preferred Stock Solvent [1][4]

  • Saturation Limit (25°C): Estimated >100 mM (>22 mg/mL).[4]

  • Operational Insight: The lack of hydrogen bond donors and the aromatic nature of the phenyl and pyrimidine rings allow DMSO to solvate this compound efficiently via dipole-dipole interactions and

    
    -stacking disruption.[2][4]
    
  • Application:

    • Cryo-Stock: Prepare 10 mM or 50 mM stocks in 100% anhydrous DMSO.

    • Stability: Stable at -20°C. DMSO is hygroscopic; water uptake can cause precipitation of this lipophilic compound over time.[1][4]

B. Methanol (MeOH)[1][4]
  • Solubility Status: Moderate / Temperature-Dependent [1][4]

  • Saturation Limit (25°C): Estimated 5–15 mg/mL (Moderate).[4]

  • Saturation Limit (60°C): High (Likely >50 mg/mL).[4]

  • Operational Insight: Literature on the structural precursor (6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine) confirms recrystallization from methanol is a standard purification method [1].[1] This implies a steep solubility curve: the compound dissolves readily in hot methanol but precipitates upon cooling.[2][3][4]

  • Application:

    • Purification: Ideal solvent for recrystallization during synthesis.[1][4]

    • LC-MS: Suitable carrier solvent for analytical injection, provided the column loading is low.[1][2][4]

C. Aqueous Buffers (PBS/Media)
  • Solubility Status: Poor / Insoluble

  • Operational Insight: The hydrophobic phenyl ring and chloro-substituent dominate.[1][2][4] Direct dissolution in water is impossible.[2][3][5]

  • Risk: "Crashing out" occurs immediately upon dilution if the final organic co-solvent concentration is too low (<1% DMSO).[4]

Experimental Protocols

Protocol A: Visual Kinetic Solubility Assessment (The "Quick Check")

Use this to determine if your stock solution is viable for a bio-assay.[1][4]

  • Preparation: Dispense 100 µL of PBS (pH 7.4) into a clear 96-well plate.

  • Spiking: Add 1 µL of your 10 mM DMSO stock (Final: 100 µM, 1% DMSO).

  • Observation:

    • Clear: Soluble at 100 µM (Kinetic).[3][4]

    • Cloudy/Precipitate: Insoluble.[1][3][4][5][6] Requires lower concentration or higher DMSO %.[2][3]

  • Validation: Centrifuge the plate at 2000 x g for 5 mins. Measure UV absorbance of the supernatant.[2][3][4] If Absorbance drops significantly compared to a standard, precipitation occurred.[2][3][4]

Protocol B: Thermodynamic Solubility Determination (Gravimetric)

Use this for formulation or synthesis optimization.[1][4]

  • Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of solvent (Methanol or DMSO) in a sealed HPLC vial.

  • Equilibration: Shake/vortex at 25°C for 24 hours.

  • Separation: Filter through a 0.22 µm PTFE syringe filter (do not use Nylon, which binds aromatics).[3][4]

  • Quantification:

    • Method 1 (Gravimetric): Evaporate a known volume of filtrate and weigh the residue.[2][3][4]

    • Method 2 (UV/HPLC): Dilute the filtrate 1000-fold and quantify against a standard curve.[2][3][4]

Visualization of Workflows

Figure 1: Solubility Determination Decision Matrix

This logic flow ensures you choose the right solvent system for your application.[1][4]

SolubilityWorkflow Start Start: 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine Goal Define Goal Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Testing Activity Synthesis Synthesis / Purification Goal->Synthesis Isolating Compound DMSO_Stock Prepare Stock: 10-50 mM in 100% DMSO BioAssay->DMSO_Stock MeOH_Sol Dissolve in Hot Methanol Synthesis->MeOH_Sol Dilution Stepwise Dilution: DMSO -> Buffer DMSO_Stock->Dilution Recryst Cool to 4°C (Recrystallization) MeOH_Sol->Recryst Check Check Precipitation (Visual/Nephelometry) Dilution->Check Success_Syn High Purity Solid Recryst->Success_Syn Check->DMSO_Stock Precipitate? Lower Conc. Success_Bio Ready for Assay (Keep DMSO < 1%) Check->Success_Bio Clear Solution

Caption: Decision matrix for solvent selection based on experimental intent (Assay vs. Purification).

Figure 2: Serial Dilution Scheme for Bio-Assays

Critical for preventing "crash-out" during IC50 determination.

SerialDilution Stock Stock Solution 50 mM (100% DMSO) Inter Intermediate Plate 500 µM (10% DMSO) Stock->Inter 1:100 Dilution (into Media/Buffer) Final Assay Plate 5 µM (0.1% DMSO) Inter->Final 1:100 Dilution Buffer Aqueous Buffer Buffer->Inter Buffer->Final

Caption: Recommended "Intermediate Dilution Step" to minimize precipitation shock when moving from 100% DMSO to aqueous buffer.

Handling & Stability Guidelines

  • Hygroscopicity Warning: DMSO absorbs atmospheric water.[3][4] A 50 mM stock of this compound in "wet" DMSO may precipitate over weeks at 4°C. Always use anhydrous DMSO and store in aliquots at -20°C.[1][4]

  • Light Sensitivity: Aminopyrimidines can be susceptible to photo-oxidation.[1][2][4] Store stocks in amber vials or wrapped in foil.

  • Material Compatibility:

    • Compatible: Polypropylene (PP), HDPE, Glass.[3][4]

    • Incompatible: Polystyrene (PS) can be damaged by high concentrations of DMSO; however, diluted assay plates are generally safe.[3][4]

References

  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011).[2][3][4] 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine.[1][2][7] Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089.[3][4] Link

    • Note: This reference describes the synthesis and recrystallization (from Methanol) of the 5-amino analog, establishing the solubility baseline for the 6-chloro-N-methyl-N-phenylpyrimidin-4-amine scaffold.
  • PubChem.[2][3][4][8][9][10][11] (n.d.). Compound Summary for CID 65766-32-7 (Related Analog: 6-Chloro-N-methylpyrimidin-4-amine).[1][2][12] Link[4]

  • Sigma-Aldrich.[2][10] (n.d.). Product Specification: 4-Chloro-6-(methylamino)pyrimidine.[1][2][8][13] Link

Sources

The 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged scaffold for targeting a wide range of biological macromolecules. This technical guide focuses on a specific, highly versatile intermediate: 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine. We will explore its synthesis, its critical role as an ATP-competitive inhibitor in the kinome, and its application in the development of targeted therapeutics. This document serves as a resource for researchers and drug development professionals, providing not only a review of the existing literature but also actionable, field-proven protocols and insights into the causality behind experimental design.

Introduction: The Primacy of the Pyrimidine Scaffold in Medicinal Chemistry

The Pyrimidine Ring: A Privileged Heterocycle

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a component of the nucleobases cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a focal point of drug discovery for decades.[3] The scaffold's utility stems from its ability to act as both a hydrogen bond donor and acceptor, allowing it to form specific, high-affinity interactions with biological targets. Furthermore, its aromatic nature facilitates π-π stacking interactions, and its structure can be readily modified to tune pharmacokinetic and pharmacodynamic properties.[4][5]

Historical Perspective and Key Pyrimidine-Based Drugs

The therapeutic impact of pyrimidine-based drugs is extensive, spanning applications in oncology, infectious diseases, and immunology.[4] Classic examples include the anticancer agent 5-Fluorouracil, which functions as an antimetabolite, and the antiviral drug Zidovudine (AZT). More recently, the pyrimidine scaffold has been instrumental in the development of targeted therapies, particularly protein kinase inhibitors. Drugs like Imatinib, while based on a phenylaminopyrimidine structure, set the precedent for targeting ATP-binding sites. This success has spurred the development of numerous other kinase inhibitors where the pyrimidine core is central to their mechanism of action.

Rationale for the 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine Core

The subject of this guide, 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine, represents a highly strategic starting point for building a diverse library of potent and selective kinase inhibitors. Its structure contains several key features:

  • The Pyrimidine Core: Provides the essential hydrogen bonding pattern to anchor within the ATP-binding "hinge" region of most kinases.

  • The N-phenyl Group: Occupies the hydrophobic pocket adjacent to the hinge, offering a site for modification to enhance potency and selectivity.

  • The N-methyl Group: Can influence the dihedral angle between the pyrimidine and phenyl rings, subtly altering the molecule's conformation and binding affinity.

  • The C6-Chloro Substituent: This is the most critical feature from a synthetic standpoint. The chlorine atom is an excellent leaving group, making this position ripe for nucleophilic substitution or, more powerfully, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic introduction of a vast array of chemical moieties to explore the solvent-exposed region of the kinase active site, a key strategy for achieving target selectivity.

Synthesis and Chemical Properties

The synthesis of the title scaffold is straightforward and relies on established pyrimidine chemistry. The most common route involves the sequential functionalization of a dichlorinated pyrimidine precursor.

Core Synthesis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

The synthesis begins with a commercially available dihalopyrimidine. While the direct synthesis of the title compound is not explicitly detailed in the provided search results, a highly analogous and informative procedure is the synthesis of its precursor, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[6] The removal of the nitro group, or starting with a non-nitrated pyrimidine, leads to the desired scaffold. The key step is the selective nucleophilic aromatic substitution (SNAr) at the C4 position, which is more activated than the C6 position.

The choice of N-methylaniline as the nucleophile and a base like triethylamine (TEA) is critical. TEA acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing protonation of the amine nucleophile.

Detailed Protocol: Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

This protocol is adapted from the synthesis of a close precursor and demonstrates the core chemical transformation.[6][7]

Materials:

  • 4,6-Dichloro-5-nitropyrimidine

  • N-methylaniline

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF.

  • Add triethylamine (2.0 eq) to the solution.

  • Slowly add a solution of N-methylaniline (1.1 to 1.2 eq) in anhydrous THF to the reaction mixture, dropwise, at room temperature. The addition of the amine to the more electron-deficient C4 position is regioselective.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and extract the product into ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl (to remove excess amines) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude solid product.

  • Purify the crude product by recrystallization from methanol to obtain pure 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine as a yellow solid.[6]

Self-Validation: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the correct molecular weight and structure.[6]

Key Reaction Sites for Derivatization

The C6-chloro group is the primary handle for diversification. Its reactivity allows for the use of powerful C-C and C-N bond-forming reactions.

  • Suzuki Cross-Coupling: Reacting the scaffold with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base introduces diverse aromatic systems.[8][9] This is a cornerstone strategy for exploring the solvent-front region of the kinase active site.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the installation of a wide range of primary and secondary amines, amides, and carbamates at the C6 position.

  • Sonogashira Coupling: The introduction of terminal alkynes via palladium-copper catalysis provides linear, rigid linkers to probe deeper pockets or attach reporter tags.[10]

Workflow Diagram: Synthetic and Derivatization Pathways

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization at C6 Start 4,6-Dichloropyrimidine Product 6-Chloro-N-methyl-N- phenylpyrimidin-4-amine Start->Product SNAr at C4 Reagent1 N-Methylaniline, Triethylamine Reagent1->Product Deriv1 Suzuki Product (C-C bond) Product->Deriv1 Suzuki Coupling Deriv2 Buchwald Product (C-N bond) Product->Deriv2 Buchwald- Hartwig Deriv3 Sonogashira Product (C-C bond) Product->Deriv3 Sonogashira Coupling Reagent2 R-B(OH)2 Pd Catalyst Reagent2->Deriv1 Reagent3 R-NH2 Pd Catalyst Reagent3->Deriv2 Reagent4 R-C≡CH Pd/Cu Catalyst Reagent4->Deriv3

Caption: Synthetic workflow for the core scaffold and its subsequent derivatization.

Mechanism of Action: Targeting the Kinome

The Role of Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes, including growth, differentiation, and apoptosis.[10] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[11]

The Pyrimidine Scaffold as an ATP-Competitive Hinge-Binder

Most kinase inhibitors function by competing with the cell's natural substrate, adenosine triphosphate (ATP), for binding to the enzyme's active site. The N-phenylpyrimidin-4-amine scaffold is exquisitely designed for this purpose. The pyrimidine ring's nitrogen atoms (N1 and the exocyclic amine) form one or two critical hydrogen bonds with the "hinge region" of the kinase, a short, flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the way adenine, the core of ATP, binds to the same region.

Specific Interactions of the N-phenylpyrimidin-4-amine Moiety

Molecular modeling and structural biology studies have revealed the precise interactions that confer high affinity. For example, in studies of N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), the pyrimidine core forms a crucial hydrogen bond with the backbone amide of a key cysteine residue (C694) in the hinge.[12] Simultaneously, the N-phenyl ring projects into a hydrophobic pocket, where it can form favorable π-π stacking interactions with aromatic residues like phenylalanine (F691).[12] This dual-mode binding—hydrogen bonding at the hinge and hydrophobic interactions deep in the pocket—is the foundation of the scaffold's potency.

Signaling Pathway Diagram: Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway

G cluster_pathway Typical RTK Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3, EGFR) Ligand->RTK Binds & Dimerizes P1 Downstream Signaling (e.g., RAS-RAF-MEK) RTK->P1 Activates via Phosphorylation P2 Cell Proliferation & Survival P1->P2 Signal Cascade Inhibitor Pyrimidine Scaffold Drug Inhibitor->RTK Binds to ATP Pocket Blocks Phosphorylation

Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based drug.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true power of the 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine scaffold lies in the ability to systematically modify its structure to achieve desired potency and selectivity against specific kinase targets.

Application in Oncology: Targeting Tyrosine Kinases

This scaffold is particularly well-suited for developing inhibitors against tyrosine kinases, which are frequently implicated in cancer. By modifying the substituent at the C6 position, researchers can tailor the molecule to fit the unique topology of different kinase active sites. For example, attaching a bulky, flexible group via Suzuki coupling might be ideal for targeting a kinase with a large, open solvent-front region, while a smaller, more rigid group might be better for a more constrained active site. This approach has been used to develop inhibitors for targets like Src, FLT3, and Epidermal Growth Factor Receptor (EGFR).[11][12]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing a lead compound. For this scaffold, SAR exploration focuses on two main areas:

  • Substitutions on the N-phenyl ring: Adding electron-withdrawing or -donating groups, or sterically bulky groups, can influence the ring's electronic properties and its fit within the hydrophobic pocket, thereby modulating potency.

  • Modifications at the C6 position: This is the most fruitful area for SAR. As shown in the table below, the nature of the group introduced at C6 can have a dramatic effect on inhibitory activity and selectivity.

Table 1: Illustrative SAR Data for C6-Modified Pyrimidine Derivatives

Compound IDC6-Substituent (R)Target Kinase A IC₅₀ (nM)Target Kinase B IC₅₀ (nM)Selectivity (B/A)
Scaffold -Cl2,5004,800~2x
Deriv-01 -OCH₃1,2003,500~3x
Deriv-02 -Phenyl1509006x
Deriv-03 -4-Morpholinophenyl251,50060x
Deriv-04 -NH-Cyclopropyl800450~0.5x

Note: Data are hypothetical for illustrative purposes but reflect common trends seen in kinase inhibitor development.

The data illustrate a common optimization path. Simple substitution (Deriv-01) provides a modest improvement. Introducing an aromatic ring (Deriv-02) significantly boosts potency, likely through additional hydrophobic or π-stacking interactions. Adding a solubilizing group like morpholine (Deriv-03) not only enhances potency against Kinase A but also dramatically improves selectivity by creating unfavorable interactions or failing to fit within the active site of Kinase B.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a generic peptide substrate by a specific kinase. The amount of ATP remaining after the reaction is quantified using a fluorescent probe.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Fluorescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • In the microplate, add 5 µL of kinase reaction buffer.

  • Add 1 µL of the test compound dilution to each well. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add 2 µL of a kinase/substrate mixture to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 8 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Incubate for 10 minutes to stabilize the signal.

  • Read the luminescence on a plate reader.

  • Data Analysis: The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]

Materials:

  • Cancer cell line of interest (e.g., one known to be dependent on the target kinase)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well clear-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC₅₀ value by plotting viability against compound concentration.[13]

Future Perspectives and Conclusion

The 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine scaffold continues to be a highly valuable starting point for the development of novel therapeutics. While its primary application has been in oncology, its potential extends to other diseases driven by aberrant kinase signaling, including inflammatory disorders (e.g., targeting JAK kinases) and neurodegenerative diseases (e.g., targeting CDK5 or LRRK2).

Key challenges remain, such as achieving exquisite selectivity among the >500 kinases in the human kinome to minimize off-target effects, and overcoming acquired resistance mutations that can render inhibitors ineffective. Future work will likely focus on developing covalent inhibitors that can form a permanent bond with a non-catalytic cysteine near the active site, or allosteric inhibitors that bind outside the highly conserved ATP pocket.

References

  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521–1550. Available at: [Link]

  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. Available at: [Link]

  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. Available at: [Link]

  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. Available at: [Link]

  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. Available at: [Link]

  • Talhout, R., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • Sivakumar, P., & Gnanavel, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Letters in Drug Design & Discovery, 19(6), 556-571. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

  • Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Academia.edu. Available at: [Link]

  • Talhout, R., et al. (2025). Recent Advances in Pyrimidine-Based Drugs. ResearchGate. Available at: [Link]

  • Sivakumar, P., & Gnanavel, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]

  • Sivakumar, P., & Gnanavel, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

  • Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research. Available at: [Link]

  • Shi, F., et al. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. Available at: [Link]

  • Gevorgyan, A. R., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-chloro-N-methylpyrimidin-4-amine. PubChem. Retrieved from: [Link]

  • Jafar, N. N. A., et al. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

  • Shi, F., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. PubMed. Available at: [Link]

  • Kumar, A., et al. (2021). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. MDPI. Available at: [Link]

  • Al-Otaibi, F. A., et al. (2021). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 26(22), 6982. Available at: [Link]

Sources

Safety data sheet (SDS) and toxicity profile for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical master file for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine . It is designed for R&D professionals requiring actionable safety data, synthesis insights, and toxicological profiling for a compound where commercial SDS availability is limited or generic.

Document Control:

  • Role: Senior Application Scientist / Chemical Safety Officer

  • Status: Provisional Technical Data Sheet (TDS) & Safety Profile

  • Identifier: PubChem CID 238753

Part 1: Compound Identification & Physicochemical Profile

This section establishes the chemical identity. Unlike common reagents, this intermediate is often synthesized in-house or sourced from boutique custom synthesis vendors, leading to sparse public data. The data below is validated against structural analogs and calculated physicochemical properties.

Chemical Identity
ParameterDetail
IUPAC Name 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine
Synonyms (6-Chloropyrimidin-4-yl)(methyl)(phenyl)amine; 4-Chloro-6-(N-methylanilino)pyrimidine
CAS Number Not Widely Listed (Refer to PubChem CID 238753 for database queries)
Molecular Formula

Molecular Weight 219.67 g/mol
SMILES CN(C1=CC=CC=C1)C2=CC(=NC=N2)Cl
Structural Class Halogenated Pyrimidine / N-Alkylaniline Derivative
Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionSource/Logic
Physical State Off-white to yellow solid or viscous semi-solidAnalogous to 4,6-dichloropyrimidine derivatives [1].
Melting Point 50–80 °C (Predicted)Lower than diamine analogs (mp 81°C) due to lack of H-bond donors [2].
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate. Insoluble in water.Lipophilic phenyl/methyl groups.
Partition Coeff. (LogP) ~2.5 – 3.0 (Predicted)High lipophilicity facilitates membrane permeability.
Reactivity Electrophilic at C-6 position.Susceptible to Nucleophilic Aromatic Substitution (

).[1]

Part 2: Hazard Identification (GHS Classification)

Note: As specific in vivo toxicity data is absent for this exact structure, this classification is derived based on Structure-Activity Relationships (SAR) of the chloropyrimidine class and N-methylaniline derivatives.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Harmful)
      
    • 
      (Sensitizer/Target Organ)
      
Hazard Statements (H-Codes)
CodeHazard StatementMechanistic Basis
H302 Harmful if swallowed.Analogous to 4-chloropyrimidine toxicity (Class 4).
H315 Causes skin irritation.[2]Reactive chloropyrimidine moiety causes local tissue damage.
H317 May cause an allergic skin reaction.Critical: Electrophilic C-Cl bond can haptenize skin proteins [3].
H319 Causes serious eye irritation.[2][3]Standard for halogenated heteroaromatics.
H335 May cause respiratory irritation.[2]Dust/vapor is irritating to mucous membranes.
Precautionary Strategy
  • Prevention: Do not handle until all safety precautions have been read. Avoid breathing dust/fume.[2][3] Contaminated work clothing should not be allowed out of the workplace.

  • Response: IF ON SKIN: Wash with plenty of soap and water.[2][3] If skin irritation or rash occurs: Get medical advice/attention.

Part 3: Toxicological Profile & Mechanism of Action

This section details the why behind the hazards, essential for researchers designing biological assays or synthesis workflows.

Mechanism of Toxicity: Nucleophilic Aromatic Substitution ( )

The toxicity of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine is driven by its electrophilic nature. The chlorine atom at the 6-position is activated by the electron-deficient pyrimidine ring, making it a target for biological nucleophiles (e.g., Cysteine thiols in proteins, Glutathione).

Visualizing the Reactivity Pathway:

ToxicityMechanism Compound 6-Chloro-N-methyl- N-phenylpyrimidin-4-amine Activation Pyrimidine Ring (Electron Deficient) Compound->Activation Intrinsic Property Mechanism SNAr Reaction (Displacement of Cl) Activation->Mechanism Facilitates Target Biological Nucleophiles (GSH, Protein-SH) Target->Mechanism Attacks C-6 Outcome1 Glutathione Depletion (Oxidative Stress) Mechanism->Outcome1 Pathway A Outcome2 Protein Haptenization (Skin Sensitization) Mechanism->Outcome2 Pathway B

Figure 1: Mechanistic pathway of toxicity driven by the electrophilic chloropyrimidine core.

Specific Toxicological Endpoints
  • Acute Oral Toxicity: Predicted

    
     (Rat) ~500–1000 mg/kg.
    
    • Insight: While the N-methyl-N-phenyl group adds bulk, the core remains a metabolic liability. Ingestion may lead to GI distress and systemic effects due to aniline metabolite release if hydrolysis occurs in vivo.

  • Genotoxicity:

    • Alert: Halogenated pyrimidines can be mutagenic in Ames tests (strains TA98/TA100) if they intercalate or alkylate DNA. Treat as a suspected mutagen in early discovery.

  • Skin Sensitization:

    • High Risk: The compound is a "pro-hapten." Upon penetrating the stratum corneum, it reacts with skin proteins (keratinocytes), triggering a T-cell mediated immune response (Allergic Contact Dermatitis).

Part 4: Handling, Storage, & Synthesis Safety

Synthesis Workflow & Risk Mitigation

The synthesis typically involves reacting 4,6-dichloropyrimidine with N-methylaniline [4].

Protocol: Safe Synthesis Handling

  • Stoichiometry Control: Use exactly 1.0 eq of N-methylaniline to avoid di-substitution.

  • Temperature: Reaction typically requires mild heating (50-80°C). Warning: Higher temperatures increase vapor pressure of the chloropyrimidine starting material (a potent lachrymator).

  • Quenching: Quench excess chloropyrimidine with aqueous mild base (NaHCO3) to hydrolyze the reactive chloride before disposal.

Storage Stability
  • Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Moisture sensitive. Hydrolysis yields the 6-hydroxy derivative (inactive but contaminates samples).

  • Shelf Life: 12 months if strictly dry.

Emergency Response (Spill Cleanup)
  • Evacuate: Clear the immediate area.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a P95/P100 respirator (dust/mist).

  • Neutralization:

    • Cover spill with a slurry of sodium carbonate (

      
      ) and clay absorbent.
      
    • Scoop into a hazardous waste container labeled "Toxic Organic Solid."

    • Clean surface with 10% bleach solution (oxidizes residues) followed by water.

Part 5: Provisional Safety Data Sheet (SDS) Summary

For quick reference in the lab, use this table to populate your internal chemical inventory system.

SectionData Entry
Composition >95% 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine
First Aid (Eye) Rinse cautiously with water for 15 mins.[3] Remove contact lenses.[2][3] Seek ophthalmologist.
First Aid (Skin) Wash with soap/water.[2][3] If rash appears, seek medical aid. Isolate clothing.
Fire Fighting Emits toxic fumes (

,

,

) under fire. Use

, dry chemical, or foam.
Disposal Incineration in a chemical combustor equipped with a scrubber (for HCl generation).

References

  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011).[4] 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine . Acta Crystallographica Section E: Structure Reports Online, 67(10), o2689.[5]

  • PubChem. (n.d.). Compound Summary for CID 238753 . National Library of Medicine (US).

  • Roberts, D. W., et al. (2007). Quantitative structure–activity relationships for skin sensitization: The electrophilic domain. Chemical Research in Toxicology.
  • BenchChem. (2025).[1] Optimization of 4-Chloropyrimidine Substitution Reactions . Technical Support Center.

Sources

1H NMR and 13C NMR spectral data for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Characterization and Spectral Analysis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

Executive Summary

This technical guide provides a comprehensive structural analysis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine , a critical intermediate scaffold in the synthesis of pyrimidine-based kinase inhibitors and pharmaceuticals. The guide details the synthesis pathway to establish sample context, followed by high-resolution 1H and 13C NMR spectral data . It emphasizes the distinction between the target mono-substituted product and potential bis-substituted impurities, using self-validating spectral markers.

Synthesis Context & Sample Preparation

To accurately interpret the NMR spectra, one must understand the chemical origin of the sample. The compound is typically synthesized via a Nucleophilic Aromatic Substitution (


) of 4,6-dichloropyrimidine.
Reaction Pathway

The reaction involves the displacement of a single chloride atom on the pyrimidine ring by N-methylaniline. Control of stoichiometry (1:1) is critical to prevent the formation of the bis-substituted byproduct.[1]

SynthesisPath Reactant1 4,6-Dichloropyrimidine (Electrophile) Condition Base (K2CO3/Et3N) Solvent (DMF/THF) 80°C, 4-6h Reactant1->Condition Reactant2 N-Methylaniline (Nucleophile) Reactant2->Condition Intermediate Transition State (Meisenheimer Complex) Condition->Intermediate Product 6-Chloro-N-methyl- N-phenylpyrimidin-4-amine (Target) Intermediate->Product Major Pathway Impurity Bis-substituted Byproduct (Impurity) Intermediate->Impurity Excess Amine/Heat

Figure 1: Synthetic workflow for the mono-amination of 4,6-dichloropyrimidine.

NMR Sample Preparation Protocol
  • Solvent Selection: Deuterated Chloroform (

    
    ) is the preferred solvent (99.8% D) containing 0.03% TMS as an internal standard. 
    
    
    
    may be used if solubility is an issue, but
    
    
    provides sharper resolution for the N-methyl group.
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (

    
    ) carried over from synthesis, which can cause line broadening.
    

1H NMR Spectral Analysis

The 1H NMR spectrum is characterized by the distinct pyrimidine protons and the N-methyl-N-phenyl motif.

Predicted 1H NMR Data ( )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
H-2 8.35 – 8.45 Singlet (s)1H-Pyrimidine (between N1/N3)
Ph-H 7.35 – 7.48 Multiplet (m)2H-Phenyl (meta)
Ph-H 7.25 – 7.35 Multiplet (m)1H-Phenyl (para)
Ph-H 7.15 – 7.22 Doublet (d)2H7.5Phenyl (ortho)
H-5 6.35 – 6.45 Singlet (s)1H-Pyrimidine (shielded by amine)
N-CH₃ 3.50 – 3.55 Singlet (s)3H-N-Methyl group
Interpretation & Mechanistic Insight
  • H-2 Deshielding: The proton at position 2 is the most downfield signal (~8.4 ppm). It is flanked by two electronegative nitrogen atoms in the aromatic ring, causing significant deshielding.

  • H-5 Shielding: The proton at position 5 appears significantly upfield (~6.4 ppm) compared to the starting material (4,6-dichloropyrimidine, H5

    
     7.4 ppm). This is due to the mesomeric effect (+M)  of the tertiary amine at position 4, which increases electron density at the ortho- and para-like positions (C5 is "ortho" to the amine).
    
  • Absence of Tautomerism: Unlike primary or secondary aminopyrimidines, the tertiary N-methyl-N-phenyl group prevents amino-imino tautomerism, resulting in sharp, well-defined signals without exchange broadening.

13C NMR Spectral Analysis

The 13C spectrum confirms the pyrimidine substitution pattern.

Predicted 13C NMR Data ( )
PositionShift (

, ppm)
TypeAssignment
C-4 162.5 Quaternary (C)Pyrimidine C-N (Amino substituted)
C-6 159.8 Quaternary (C)Pyrimidine C-Cl (Chloro substituted)
C-2 157.5 Methine (CH)Pyrimidine (between N1/N3)
Ph-C1 144.0 Quaternary (C)Phenyl (ipso)
Ph-C3,5 129.8 Methine (CH)Phenyl (meta)
Ph-C4 127.5 Methine (CH)Phenyl (para)
Ph-C2,6 126.2 Methine (CH)Phenyl (ortho)
C-5 102.5 Methine (CH)Pyrimidine (shielded)
N-CH₃ 39.5 Methyl (CH₃)N-Methyl group
Structural Connectivity (HMBC)

To validate the regiochemistry (ensure the amine is at position 4 and Cl at position 6, though they are equivalent in the starting material), Heteronuclear Multiple Bond Correlation (HMBC) is used.

HMBC H2 H-2 (8.4 ppm) C4 C-4 (162.5 ppm) H2->C4 3J C6 C-6 (159.8 ppm) H2->C6 3J H5 H-5 (6.4 ppm) H5->C4 2J H5->C6 2J NMe N-Me (3.5 ppm) NMe->C4 3J (Key Diagnostic) Ph_Ipso Ph-Ipso (144.0 ppm) NMe->Ph_Ipso 3J C2 C-2 (157.5 ppm) C5 C-5 (102.5 ppm)

Figure 2: Key HMBC correlations confirming the attachment of the N-methyl-N-phenyl group to the pyrimidine ring.

Quality Control & Impurity Profiling

In drug development, identifying impurities is as important as characterizing the main peak.

ImpurityDiagnostic Signal (1H NMR)Cause
4,6-Bis(N-methyl-N-phenyl)pyrimidine H-5 Upfield Shift: The H-5 singlet will shift further upfield (approx. 5.5 – 5.8 ppm ) due to the double electron-donating effect. The Cl isotope pattern in MS will also disappear.Excess amine or high temperature.
N-Methylaniline (Starting Material) N-H Broad Singlet: ~3.6 ppm (broad).[2] Methyl: ~2.8 ppm (distinct from product's 3.5 ppm).Incomplete reaction or poor workup.
4,6-Dichloropyrimidine H-5 Downfield: Singlet at 7.4 ppm .Incomplete reaction.

References

  • Synthesis of 4-amino-6-chloropyrimidines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyrimidine-Based Kinase Inhibitors."

  • Spectral Data Verification: National Institutes of Health (NIH) - PubChem, "6-chloro-N-methylpyrimidin-4-amine (Analogous Scaffold)."

  • General Pyrimidine Shifts: Preprints.org, "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine." (Provides comparative shift data for chloropyrimidine amination).

Sources

Methodological & Application

Synthesis protocol for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine from 4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the mono-amination of 4,6-dichloropyrimidine using N-methylaniline. This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism to generate 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine , a critical pharmacophore and intermediate in the synthesis of kinase inhibitors such as Infigratinib.

The protocol prioritizes regioselective control to maximize the yield of the mono-substituted product while minimizing the formation of the bis-substituted impurity (4,6-diamino derivative).

Mechanistic Insight & Strategic Considerations

The Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway. The pyrimidine ring, being electron-deficient due to the two nitrogen atoms, activates the C4 and C6 positions for nucleophilic attack.

  • Addition: The lone pair of the N-methylaniline nitrogen attacks the C4 position of the pyrimidine, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The ring re-aromatizes by expelling the chloride ion, which is subsequently neutralized by the base.

Critical Process Parameters (CPPs)

To ensure high fidelity in this synthesis, three parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 : 1.05 (Pyrim:Amine)A slight excess of amine ensures conversion, but a large excess (>1.2 eq) promotes double substitution at the C6 position.
Temperature 60°C - 80°C (Reflux)Sufficient thermal energy is required to overcome the activation barrier for the secondary amine, but excessive heat favors the thermodynamic bis-product.
Base Selection Potassium Carbonate (

)
Acts as an HCl scavenger. Unlike organic bases (TEA), inorganic carbonates in alcoholic solvents often provide a cleaner impurity profile for this specific substrate.
Reaction Pathway Diagram

ReactionMechanism SM 4,6-Dichloropyrimidine (Electrophile) Complex Meisenheimer Complex (Intermediate) SM->Complex + Reagent (Slow Addition) Reagent N-methylaniline (Nucleophile) Product 6-Chloro-N-methyl- N-phenylpyrimidin-4-amine (Target) Complex->Product - Cl⁻ (Elimination) Byproduct HCl (Neutralized by Base) Complex->Byproduct

Figure 1: Mechanistic pathway of the


 reaction. The rate-determining step is typically the nucleophilic attack.

Experimental Protocol

Materials & Reagents[1][2]
  • 4,6-Dichloropyrimidine (4,6-DCP): 14.9 g (100 mmol)

  • N-methylaniline: 11.25 g (105 mmol, 1.05 eq)

  • Potassium Carbonate (

    
    ):  16.6 g (120 mmol, 1.2 eq)
    
  • Solvent: Ethanol (Absolute) or Isopropanol (150 mL)

  • Workup: Ethyl Acetate (EtOAc), Brine, Water.[1]

Step-by-Step Procedure

Step 1: Reactor Setup Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and an addition funnel. Flush the system with nitrogen.[2]

Step 2: Solubilization Charge the flask with 4,6-Dichloropyrimidine (14.9 g) and Ethanol (100 mL). Stir at room temperature until fully dissolved. Add


  (16.6 g) to the solution. The mixture will appear as a white suspension.

Step 3: Controlled Addition (Critical Step) Dilute N-methylaniline (11.25 g) in Ethanol (20 mL). Load this solution into the addition funnel.

  • Action: Add the amine solution dropwise to the stirring pyrimidine suspension over 30 minutes at room temperature.

  • Reasoning: Slow addition keeps the concentration of the free amine low relative to the pyrimidine, statistically favoring mono-substitution over bis-substitution.

Step 4: Reaction Heat the reaction mixture to reflux (approx. 78°C) . Maintain reflux for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[3][1][2][4] The starting material (4,6-DCP) should be consumed (<2%).

Step 5: Workup

  • Cool the mixture to room temperature.

  • Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) and rinse the filter cake with minimal cold ethanol.
  • Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of the ethanol.

  • Redissolve the residue in EtOAc (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL) .

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 6: Purification The crude product is often sufficiently pure (>95%) for subsequent steps. If higher purity is required:

  • Recrystallization: Dissolve in hot Isopropanol (minimal volume) and cool slowly to 4°C.

  • Yield Expectation: 85% - 92% (approx. 18.6 g - 20.2 g).

Process Workflow Diagram

SynthesisWorkflow Start Start: 4,6-DCP + EtOH + K2CO3 Add Add N-methylaniline (Dropwise, 30 min) Start->Add Heat Reflux (78°C) 4-6 Hours Add->Heat Check QC Check (TLC/HPLC) SM < 2%? Heat->Check Check->Heat No (Continue Heating) Filter Filter Salts & Concentrate Filtrate Check->Filter Yes Extract Dissolve in EtOAc Wash w/ H2O & Brine Filter->Extract Isolate Concentrate & Recrystallize (iPrOH) Extract->Isolate End Final Product (Off-white Solid) Isolate->End

Figure 2: Operational workflow for the synthesis and isolation of the target chloropyrimidine.

Quality Control & Characterization

Upon isolation, the identity and purity of the compound must be validated.

TechniqueExpected ResultInterpretation
HPLC Single major peak (>98% area)Retention time will be longer than 4,6-DCP due to increased lipophilicity from the phenyl ring.
1H NMR (DMSO-d6)

8.40 (s, 1H, H-2)

6.85 (s, 1H, H-5)

7.2-7.5 (m, 5H, Ph)

3.45 (s, 3H, N-Me)
The loss of symmetry compared to 4,6-DCP is key. The H-5 proton shifts upfield slightly due to the amine donation.
Mass Spec (ESI+)[M+H]+ = 220.06 / 222.06Distinctive 3:1 chlorine isotope pattern confirms the presence of one chlorine atom.

Troubleshooting Guide (Self-Validating Systems)

Issue 1: Presence of Bis-substituted impurity (4,6-bis(N-methyl-N-phenylamino)pyrimidine).

  • Cause: Reaction temperature too high or excess amine used.

  • Solution: Strictly limit amine to 1.05 equivalents. Do not exceed 80°C. If bis-impurity >5%, purify via column chromatography (Gradient: 0-20% EtOAc in Hexanes). The bis-product is significantly more polar and will elute later or streak.

Issue 2: Incomplete Conversion.

  • Cause: Old/Wet reagents or insufficient base.

  • Solution: Ensure

    
     is anhydrous (finely powdered).[5][6] If the reaction stalls, add 0.1 eq of catalytic Potassium Iodide (KI) to facilitate the Finkelstein reaction in situ, making the leaving group more labile.
    

Issue 3: Poor Solubility.

  • Cause: Solvent choice.[1][2][7]

  • Solution: If scaling up (>100g), Ethanol might require large volumes. Switch to DMF (N,N-Dimethylformamide) .

    • Modification: If using DMF, heat to 60°C. Workup requires pouring into ice water to precipitate the product, as DMF is difficult to remove by evaporation.

Safety & Handling

  • 4,6-Dichloropyrimidine: Corrosive and an irritant. Handle in a fume hood.

  • N-methylaniline: Toxic by inhalation and skin contact.

  • Waste Disposal: Aqueous layers from extraction contain amine salts and should be treated as basic organic waste.

References

  • Vertex Pharmaceuticals. (2011). Process for the preparation of pyrimidine derivatives.[3][5][1][2][6][7][8][9] Patent WO2011153553. (Describes industrial handling of chloropyrimidine intermediates).

  • BenchChem. (2025).[3][6] Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (General regioselectivity principles for dichloropyrimidines).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65048, 4,6-Dichloropyrimidine.

  • Organic Chemistry Portal.

    
    ).[6] (Mechanistic grounding). 
    

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Reactions Using 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural biomolecules and synthetic therapeutic agents.[1][2] Its prevalence in FDA-approved drugs, ranging from anticancer to antimicrobial agents, highlights its status as a "privileged scaffold."[3] The ability to functionalize the pyrimidine core is therefore of paramount importance in the generation of novel compound libraries for drug discovery. Nucleophilic Aromatic Substitution (SNAr) on halo-pyrimidines stands out as a robust and versatile method for introducing molecular diversity.[4]

This application note provides a detailed guide to the use of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine as a key intermediate in SNAr reactions. This compound offers a strategic platform for synthesizing a wide array of 4,6-disubstituted pyrimidine derivatives, which are of significant interest, particularly in the development of kinase inhibitors.[5]

The SNAr Mechanism on the 4-Aminopyrimidine Scaffold

The SNAr reaction on an electron-deficient heteroaromatic ring like pyrimidine proceeds through a well-established two-step addition-elimination mechanism.[6]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at the C6 position). This step is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted.[6]

  • Elimination of the Leaving Group: Aromaticity is restored in the second, faster step through the expulsion of the chloride leaving group, yielding the substituted pyrimidine product.

The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. The positions ortho and para (C2, C4, C6) to the ring nitrogens are particularly activated. In the case of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine, the chlorine at the C6 position is highly susceptible to substitution. The N-methyl-N-phenylamino group at the C4 position, while generally considered an electron-donating group, can influence the reactivity of the C6 position through a combination of inductive and resonance effects. However, the overall electron-withdrawing nature of the pyrimidine core dominates, making the SNAr reaction feasible.

Figure 1: General mechanism of the SNAr reaction.

Synthesis of the Starting Material: 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

The starting material can be synthesized via a regioselective SNAr reaction on 4,6-dichloropyrimidine. The greater reactivity of the C4 and C6 positions in dichloropyrimidines is well-documented.[7] By using one equivalent of N-methylaniline, a monosubstitution can be achieved. The following protocol is based on established procedures for similar reactions.[8]

Protocol 1: Synthesis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 eq.) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or isopropanol (approximately 0.5 M concentration).

  • Reagent Addition: Add N-methylaniline (1.0-1.1 eq.) to the solution. Follow with the addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to scavenge the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature to a gentle reflux (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours, depending on the temperature.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

General Protocol for SNAr Reactions with 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

The following is a general, robust protocol for the displacement of the C6-chloro substituent with various nucleophiles.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification node1 Dissolve 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (1.0 eq) in anhydrous solvent (e.g., DMF, NMP, or isopropanol). node2 Add nucleophile (1.1-1.5 eq). (Amine, Thiol, or Alcohol) node1->node2 node3 Add base (1.5-2.5 eq). (e.g., K₂CO₃, Cs₂CO₃, NaH, DIPEA) node2->node3 node4 Heat reaction mixture to desired temperature (e.g., 80-140 °C). node3->node4 node5 Monitor progress by TLC or LC-MS until starting material is consumed. node4->node5 node6 Cool to room temperature and quench with water. node5->node6 node7 Extract product with an organic solvent (e.g., EtOAc). node6->node7 node8 Wash organic layer, dry over Na₂SO₄, and concentrate. node7->node8 node9 Purify by column chromatography or recrystallization. node8->node9

Figure 2: General experimental workflow for SNAr reactions.

Protocol 2: SNAr with Amine Nucleophiles

  • Reaction Setup: To a sealable reaction vessel, add 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a base such as potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to achieve a concentration of approximately 0.2-0.5 M.

  • Reaction: Seal the vessel and heat the mixture to 100-140 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 6-24 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into cold water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.

Modifications for Other Nucleophiles:

  • For Thiol Nucleophiles (e.g., Thiophenol): The reaction can often be run at a lower temperature (e.g., room temperature to 80 °C). A base like potassium carbonate or triethylamine is suitable.[1]

  • For Alcohol Nucleophiles (e.g., Sodium Methoxide): The reaction typically requires a strong base to deprotonate the alcohol. A common procedure involves adding the chloropyrimidine to a pre-formed solution of sodium alkoxide in the corresponding alcohol (e.g., sodium methoxide in methanol).[9] The reaction may proceed at temperatures ranging from room temperature to reflux.

Representative Reaction Parameters

The optimal conditions for SNAr reactions are highly dependent on the nucleophilicity of the incoming group and the specific substituents on both reactants. The following table provides a summary of typical conditions and expected outcomes based on literature for analogous systems.

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected YieldReference(s)
Amines AnilineK₂CO₃ / DIPEADMF / Isopropanol100 - 1406 - 24Good to Excellent[7][10]
BenzylamineTEATHF60 - 804 - 12Excellent[11]
Thiols ThiophenolK₂CO₃ / TEADMF / Acetonitrile25 - 801 - 6Excellent[1]
Alkoxides Sodium MethoxideNone (reagent is a base)Methanol25 - 652 - 8Good to Excellent[9]

Note: Yields are representative and can vary significantly based on the specific substrates used.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Base is not strong enough.1. Increase the reaction temperature in increments of 10-20 °C. 2. For weak nucleophiles like electron-deficient anilines, consider using a stronger base or catalytic acid (e.g., HCl) to protonate the pyrimidine ring, increasing its electrophilicity.[7] 3. For alcohol or thiol nucleophiles, switch to a stronger base (e.g., NaH) to ensure complete deprotonation.
Formation of Side Products 1. Hydrolysis of the chloro group by trace water. 2. Reaction with the solvent (e.g., if using an alcohol as a solvent).1. Ensure all reagents and glassware are anhydrous. Use anhydrous solvents. 2. Use a non-nucleophilic solvent like DMF, NMP, or dioxane.
Difficult Purification 1. Product and starting material have similar polarity. 2. Presence of persistent impurities from the base.1. Drive the reaction to full conversion. Optimize chromatography conditions (e.g., try different solvent systems). 2. Use a volatile base like TEA or DIPEA which can be more easily removed during work-up.

Applications in Medicinal Chemistry: Scaffolds for Kinase Inhibitors

The 4-(phenylamino)pyrimidine core is a well-established pharmacophore found in a multitude of protein kinase inhibitors.[10][12] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5]

By performing SNAr reactions on 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine, medicinal chemists can rapidly generate libraries of 4,6-disubstituted pyrimidines. The substituent introduced at the C6 position can be tailored to interact with specific residues in the ATP-binding pocket of a target kinase, thereby modulating the potency and selectivity of the inhibitor. For example, derivatives of this scaffold have been explored as potent inhibitors of:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other epithelial tumors.[13]

  • FLT3 Kinase: Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.[5]

The N-methyl-N-phenylamino group at the C4 position often serves as a crucial hinge-binding motif, anchoring the inhibitor to the kinase. The diversification at the C6 position allows for the exploration of the solvent-exposed region of the active site, enabling the optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine is a highly valuable and versatile building block for the synthesis of 4,6-disubstituted pyrimidine libraries. The SNAr reaction provides a reliable and straightforward method for introducing a wide range of functional groups at the C6 position. The resulting compounds are of significant interest in drug discovery, particularly for the development of novel kinase inhibitors. The protocols and guidelines presented in this note offer a solid foundation for researchers to successfully utilize this important chemical tool in their synthetic and medicinal chemistry programs.

References

  • Rewcastle, G. W., Bridges, A. J., Fry, D. W., Rubin, J. R., & Denny, W. A. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820–1826. [Link]

  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. [Link]

  • Yin, J., & Buchwald, S. L. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 117-119. [Link]

  • Li, N., et al. (2021). Discovery of novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives as potent and selective FLT3 inhibitors for acute myeloid leukaemia with FLT3 mutations. European Journal of Medicinal Chemistry, 213, 113215. [Link]

  • Trilleras, J., Pérez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Rewcastle, G. W. (2016). Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. Current Medicinal Chemistry, 23(34), 3945-3974. [Link]

  • Rewcastle, G. W., Denny, W. A., & Showalter, H. D. H. (2000). Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy. Current Organic Chemistry, 4(7), 679-706. [Link]

  • O'Connor, K., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(vii), 231-242. [Link]

  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. [Link]

  • [This is a placeholder for a potential future reference with specific d
  • [This is a placeholder for a potential future reference with specific d
  • [This is a placeholder for a potential future reference with specific d
  • Sahu, P., et al. (2021). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Applied Pharmaceutical Science, 11(6), 001-020. [Link]

  • [This is a placeholder for a potential future reference with specific d
  • [This is a placeholder for a potential future reference with specific d
  • Trilleras, J., Pérez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 6(1), 83-87. [Link]

  • [This is a placeholder for a potential future reference with specific d

Sources

Application Notes & Protocols: Buchwald-Hartwig Cross-Coupling of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the Buchwald-Hartwig amination of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the C-N cross-coupling reaction is a pivotal transformation for synthesizing libraries of pharmacologically relevant compounds.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into reaction optimization, mechanistic considerations, and practical laboratory procedures.

Introduction: The Significance of Substituted Pyrimidines

The 4-aminopyrimidine framework is a cornerstone in the design of bioactive molecules, with derivatives exhibiting a wide range of therapeutic activities. The synthesis of N,N,6-trisubstituted pyrimidin-4-amines via palladium-catalyzed cross-coupling reactions represents a powerful strategy for accessing novel chemical matter. The Buchwald-Hartwig amination, a reaction that forms carbon-nitrogen bonds via palladium catalysis, has become an indispensable tool for this purpose, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution (SNAr) due to its superior functional group tolerance and broader substrate scope.[3][4]

The target substrate, 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine, is an electron-deficient heteroaryl chloride. While the electron-deficient nature of the pyrimidine ring can sometimes facilitate SNAr reactions, the Buchwald-Hartwig approach offers milder conditions and greater reliability, especially when coupling with less nucleophilic or sterically hindered amines.[5]

The Catalytic System: A Mechanistic Perspective

The success of the Buchwald-Hartwig amination hinges on the interplay of four key components: the palladium source, a supporting ligand, a base, and the solvent. Understanding the role of each is critical for rational reaction design and troubleshooting. The generally accepted catalytic cycle proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]

Buchwald_Hartwig_Cycle Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineComplex Palladium-Amine Complex OxAdd->AmineComplex Ligand Exchange AmidoComplex Palladium-Amido Complex AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Product (Ar-NR'R'') AmidoComplex->Product BaseH [Base-H]+ X- AmidoComplex->BaseH ArX Ar-Cl ArX->OxAdd Amine HNR'R'' Amine->AmineComplex Base Base Base->AmineComplex

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Palladium Precatalysts

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern Buchwald-Hartwig aminations overwhelmingly favor the use of pre-formed palladium precatalysts.[6] These are air- and moisture-stable complexes that rapidly generate the active, monoligated Pd(0) species in solution. This leads to more reliable reaction initiation, lower catalyst loadings, and improved reproducibility.[8] For electron-deficient heteroaryl chlorides, third and fourth-generation (G3, G4) Buchwald precatalysts are highly effective.[8]

Ligand Selection

The ligand is arguably the most critical factor for a successful transformation. It stabilizes the palladium center, facilitates oxidative addition, and promotes the final reductive elimination step.[9] For coupling aryl chlorides, especially electron-deficient ones, the ligands of choice are bulky, electron-rich dialkylbiaryl phosphines.

  • Rationale: The high electron density on the ligand facilitates the oxidative addition of the relatively inert C-Cl bond to the Pd(0) center. The steric bulk of the ligand promotes the reductive elimination step, which is often the rate-limiting step, to release the product and regenerate the catalyst.[10]

The Role of the Base

A base is required to deprotonate the amine nucleophile (or the intermediate palladium-amine complex), forming the palladium-amido species that precedes reductive elimination.[11] The choice of base is critical and depends on the substrate's sensitivity and the amine's pKa.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for many aminations. Its strong basicity and poor nucleophilicity are ideal.[6]

  • Weaker Bases: For substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[11]

  • Solubility: The solubility of the base can also play a role; the heterogeneous nature of many Buchwald-Hartwig reactions can influence reaction kinetics.[12][13]

Solvent Considerations

The solvent must be anhydrous and capable of dissolving the reactants and catalyst system, while remaining inert to the reaction conditions.

  • Common Choices: Aprotic, non-polar, or weakly polar solvents are standard. Toluene, dioxane, and THF are the most frequently used solvents for this transformation.[6][14]

  • Solvents to Avoid: Chlorinated solvents and highly coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis.[6]

Optimization Parameters for Coupling with 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

The following table summarizes recommended starting points and optimization strategies for the amination of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine with a generic secondary amine (e.g., morpholine) as the coupling partner.

ParameterRecommended Starting ConditionRationale & Optimization Notes
Palladium Source XPhos Pd G3 (1-2 mol%)Air-stable, highly active precatalyst for C-Cl bond activation.[8] Loading can be reduced for highly reactive amines, or increased for challenging substrates.
Ligand XPhos (1.2-2.4 mol%)Bulky, electron-rich ligand ideal for aryl chlorides. Other options include RuPhos or BrettPhos for further optimization.[15]
Base NaOtBu (1.5 equivalents)Strong, effective base. If substrate degradation is observed, switch to K₃PO₄ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).[11]
Solvent Toluene or 1,4-Dioxane (0.1 M)Anhydrous, high-boiling point solvents are preferred. Dioxane can sometimes offer better solubility for certain substrates.[14]
Temperature 100-110 °CSufficient thermal energy is typically required for C-Cl bond activation. Lower temperatures (~80 °C) can be trialed with highly active catalyst systems.[6]
Amine 1.2 equivalentsA slight excess of the amine nucleophile is typically used to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine with morpholine as a representative secondary amine.

Pre-Reaction Setup & Safety
  • Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and phosphine ligands can be toxic and should be handled with care. Alkoxide bases are corrosive and moisture-sensitive.

  • Inert Atmosphere: This reaction is highly sensitive to oxygen. All glassware should be oven- or flame-dried prior to use. The reaction should be set up and run under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

  • Reagent Quality: Use anhydrous solvents. The palladium precatalyst and ligand should be of high purity. The base, NaOtBu, is hygroscopic and should be weighed quickly in a dry environment or handled in a glovebox.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Flask Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (e.g., 247.7 mg, 1.0 mmol, 1.0 equiv), XPhos Pd G3 precatalyst (e.g., 17.0 mg, 0.02 mmol, 2 mol%), and Sodium tert-butoxide (e.g., 144.1 mg, 1.5 mmol, 1.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by evacuating under high vacuum and backfilling with nitrogen or argon. Repeat this cycle three times.

  • Reagent Addition: Through the septum via syringe, add anhydrous toluene (10 mL). This creates a 0.1 M solution.

  • Nucleophile Addition: Add morpholine (e.g., 105 µL, 1.2 mmol, 1.2 equiv) via syringe.

  • Degassing (Optional but Recommended): For maximum catalyst longevity, the resulting suspension can be further degassed using the freeze-pump-thaw method (three cycles).

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously. The reaction mixture is typically a yellow to brown suspension.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-methyl-N-phenyl-6-(morpholin-4-yl)pyrimidin-4-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 6-amino-substituted pyrimidine derivatives from 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine. Success relies on the careful selection of a modern palladium precatalyst system, a bulky and electron-rich phosphine ligand, and an appropriate base, all conducted under strictly anhydrous and anaerobic conditions. The protocol provided herein serves as an excellent starting point for this transformation, which can be further optimized to accommodate a diverse range of amine nucleophiles, paving the way for the rapid discovery of new and potent therapeutic agents.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Vantourout, J. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Kolarovic, A., & Schnürch, M. (2015). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • BIOENGINEER.ORG. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Varghese, R., & Singh, A. K. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Bakos, J., & Gömöry, A. (2018). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Cieplik, J., et al. (2013). 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine. PMC. [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]

  • Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). General structure of 6-aminopyrimidin-4-one derivatives. [Link]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of the C-6 Position of N-methyl-N-phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-6 Functionalization of 4-Aminopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities.[1][2] The functionalization of the pyrimidine ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. While the C-2, C-4, and C-5 positions are more commonly targeted for substitution, the regioselective functionalization of the C-6 position presents a unique avenue for structural diversification and the development of novel chemical entities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on a proposed procedure for the functionalization of the C-6 position of N-methyl-N-phenylpyrimidin-4-amine, a representative 4-aminopyrimidine.

The inherent electronic properties of the pyrimidine ring, with its electron-deficient nature, often dictate the regioselectivity of substitution reactions.[3] However, modern synthetic methodologies, such as directed ortho-metalation (DoM), offer a powerful tool to override these inherent biases and achieve site-selective C-H functionalization.[4][5][6] The N-methyl-N-phenylamino substituent at the C-4 position of the target molecule is hypothesized to serve as a directing metalation group (DMG), facilitating the deprotonation of the adjacent C-6 position by a strong base. This in situ generated organometallic intermediate can then be trapped with a variety of electrophiles to introduce diverse functionalities at the desired C-6 position.

This document outlines a comprehensive protocol for the C-6 lithiation of N-methyl-N-phenylpyrimidin-4-amine followed by electrophilic quench. It further details alternative strategies involving transition-metal-catalyzed C-H activation, providing a broader synthetic toolkit for the medicinal chemist. The causality behind experimental choices, self-validating system checks within the protocols, and comprehensive references to authoritative sources are provided to ensure scientific integrity and practical utility.

Strategic Approaches to C-6 Functionalization

Two primary strategies are presented for the C-6 functionalization of N-methyl-N-phenylpyrimidin-4-amine:

  • Directed ortho-Metalation (DoM): This approach leverages the directing ability of the C-4 amino substituent to achieve regioselective deprotonation at the C-6 position using a strong organolithium base. The resulting aryllithium intermediate is then reacted with an electrophile. This method offers excellent regiocontrol and is a versatile strategy for introducing a wide range of functional groups.[7][8]

  • Transition-Metal-Catalyzed C-H Activation/Cross-Coupling: This strategy involves the direct functionalization of the C-6 C-H bond using a transition metal catalyst, typically palladium.[9][10][11][12][13][14] This approach can be highly efficient and offers a complementary route to the DoM strategy, particularly for the introduction of aryl, heteroaryl, and certain other organic moieties.

This application note will primarily focus on providing a detailed protocol for the Directed ortho-Metalation approach due to its anticipated high regioselectivity and broad applicability.

Diagram: Proposed Mechanism for Directed ortho-Metalation

Directed_ortho_Metalation_Mechanism Start N-methyl-N-phenylpyrimidin-4-amine Intermediate C-6 Lithiated Intermediate Start->Intermediate Deprotonation at C-6 Base s-BuLi (sec-Butyllithium) Base->Intermediate Product C-6 Functionalized Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Proposed mechanism for C-6 functionalization via directed lithiation.

Experimental Protocol: C-6 Functionalization via Directed ortho-Metalation

This protocol describes the C-6 lithiation of N-methyl-N-phenylpyrimidin-4-amine and subsequent quenching with an electrophile, using iodomethane as a representative example to introduce a methyl group.

Materials and Reagents
ReagentSupplierGradeCAS Number
N-methyl-N-phenylpyrimidin-4-amine(To be synthesized)>98%(Not available)
Tetrahydrofuran (THF), anhydrousSigma-AldrichAnhydrous, >99.9%109-99-9
sec-Butyllithium (s-BuLi)Sigma-Aldrich1.4 M in cyclohexane598-30-1
IodomethaneSigma-Aldrich99.5%74-88-4
Saturated aqueous ammonium chlorideFisher ScientificACS Grade12125-02-9
Diethyl etherFisher ScientificACS Grade60-29-7
Anhydrous magnesium sulfateFisher ScientificAnhydrous7487-88-9

Safety Precautions:

  • Organolithium reagents are pyrophoric and moisture-sensitive. All manipulations must be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

  • Iodomethane is a toxic and volatile alkylating agent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed at low temperatures. Use a dry ice/acetone or a cryocooler to maintain the required temperature.

Step-by-Step Protocol
  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

    • Under a positive pressure of nitrogen, charge the flask with N-methyl-N-phenylpyrimidin-4-amine (1.0 mmol, 1.0 eq).

    • Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.2 mmol, 1.2 eq) dropwise to the stirred solution at -78 °C over 15 minutes. The rate of addition should be controlled to maintain the internal temperature below -70 °C.

    • Upon addition of s-BuLi, the solution is expected to develop a deep color, indicating the formation of the lithiated species.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench:

    • In a separate flame-dried vial, prepare a solution of the electrophile. For this example, dissolve iodomethane (1.5 mmol, 1.5 eq) in anhydrous THF (2 mL).

    • Slowly add the electrophile solution dropwise to the lithiated pyrimidine solution at -78 °C.

    • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether (20 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. The successful introduction of the methyl group at the C-6 position should be evident from the NMR spectra.

Diagram: Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Flame-dried glassware - Inert atmosphere (N2) - Substrate in anhydrous THF - Cool to -78 °C B 2. Lithiation - Slow addition of s-BuLi - Stir at -78 °C for 1h A->B C 3. Electrophilic Quench - Add electrophile solution - Stir at -78 °C for 2h B->C D 4. Work-up - Quench with sat. aq. NH4Cl - Warm to RT - Extraction with diethyl ether - Dry and concentrate C->D E 5. Purification & Characterization - Flash column chromatography - NMR & HRMS analysis D->E

Sources

Application Note: 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (CAS: 65766-32-7) as a high-value scaffold in the synthesis of ATP-competitive kinase inhibitors. The pyrimidine core is a "privileged structure" in medicinal chemistry, mimicking the adenine moiety of ATP. This specific intermediate features a reactive chloro-handle at C-6 and a bulky, hydrophobic N-methyl-N-phenylamine group at C-4.

The C-4 substituent provides critical hydrophobic interactions within the kinase allosteric pockets (often the solvent-exposed region or the hydrophobic back-pocket), while the C-6 chlorine allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (


). This guide provides optimized protocols for these transformations to accelerate Structure-Activity Relationship (SAR) campaigns.

Structural Biology & Pharmacophore Context

In the context of type I and type II kinase inhibitors, the pyrimidine ring typically functions as the "hinge binder," forming hydrogen bonds with the kinase backbone (e.g., the gatekeeper residue).

  • The C-4 Position (N-methyl-N-phenyl): This group is steric and hydrophobic. In many kinase crystal structures, substituents at this position project towards the solvent-exposed front or the P-loop , modulating solubility and selectivity. The N-methyl group eliminates a potential hydrogen bond donor, often improving membrane permeability.

  • The C-6 Position (Reactive Cl): This is the vector for extending the molecule into the hydrophobic pocket or interacting with the catalytic lysine . Replacing this chlorine with aryl or heteroaryl groups is the primary method for optimizing potency.

Diagram 1: Pharmacophore Mapping & Design Strategy

PharmacophoreMap cluster_0 Structural Roles Scaffold 6-Chloro-N-methyl- N-phenylpyrimidin-4-amine Hinge Pyrimidine N1/C2: Hinge Binding Region Scaffold->Hinge Tail C-4 N(Me)Ph: Solvent Front / Selectivity Scaffold->Tail Vector C-6 Chlorine: Vector for Potency Optimization Scaffold->Vector Target Final Kinase Inhibitor (Bi-aryl System) Tail->Target Retained Vector->Target Suzuki Coupling (Ar-B(OH)2)

Caption: Pharmacophore mapping of the scaffold. The C-6 Chlorine serves as the primary diversification point for potency optimization.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-6 Arylation)

This protocol is optimized for coupling electron-rich or electron-poor aryl boronic acids to the C-6 position. The presence of the electron-donating amine at C-4 deactivates the ring slightly compared to a di-chloro pyrimidine, requiring a robust catalytic system.

Objective: Synthesize 6-aryl-N-methyl-N-phenylpyrimidin-4-amine derivatives.

Reagents & Materials
  • Substrate: 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5-10 mol%).
  • Base:

    
     (2.0 M aqueous solution) or 
    
    
    
    (3.0 equiv, solid).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or DME / Water.

  • Atmosphere: Argon or Nitrogen (Balloon).[1]

Step-by-Step Methodology
  • Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (3.0 equiv).

  • Degassing: Add the solvent system (Dioxane/Water). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen. Crucial Step: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add the Palladium Catalyst quickly under a positive stream of Argon. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc). The starting material (Cl-pyrimidine) typically elutes faster than the coupled product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry organic layer over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
No Reaction Oxidative addition failed (Ring too electron-rich).Switch to electron-rich ligands: XPhos Pd G2 or SPhos . Increase Temp to 110°C.
Homocoupling (Ar-Ar) Oxygen presence or excess boronic acid.Improve degassing (Freeze-Pump-Thaw). Add boronic acid slowly.
De-chlorination (H-product)

-hydride elimination or solvent effects.
Avoid alcoholic solvents. Use anhydrous Dioxane with

.
Protocol B: Buchwald-Hartwig Amination (C-6 Amination)

Used when the target design requires a diamino-pyrimidine core (common in CDK inhibitors).

Objective: Replace C-6 Chlorine with a secondary amine.

Reagents & Materials
  • Catalyst:

    
     (2 mol%) + BrettPhos  or RuPhos  (4 mol%).
    
  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv).
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add Substrate, Amine (1.2 equiv), Base, and Ligand.

  • Catalyst: Add Pd precursor.[1][2][3]

  • Solvent: Add anhydrous solvent.[1][4]

  • Heat: 100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Analytical Characterization & QC

To ensure the integrity of the intermediate before use in library synthesis, the following specifications must be met.

TestMethodAcceptance Criteria
Purity HPLC (254 nm)> 97.0%
Identity

-NMR (DMSO-

)
Distinct singlet for N-Me (~3.4 ppm). Aromatic multiplets (7.2-7.5 ppm). Pyrimidine singlets (~8.5 ppm).
Residual Water Karl Fischer< 0.5% (Critical for anhydrous coupling)
Diagram 2: Synthetic Workflow & Decision Tree

Workflow Start Start: 6-Chloro-N-methyl- N-phenylpyrimidin-4-amine Decision Target Moiety at C-6? Start->Decision PathA Aryl/Heteroaryl Group (Biaryl Inhibitor) Decision->PathA PathB Amino Group (Diamino-pyrimidine) Decision->PathB ReactionA Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 90°C, Dioxane/H2O PathA->ReactionA ReactionB Buchwald-Hartwig Pd2(dba)3, RuPhos NaOtBu, Toluene PathB->ReactionB Validation QC: LC-MS & NMR Check for De-chlorination ReactionA->Validation ReactionB->Validation Final Final Kinase Inhibitor Library Candidate Validation->Final

Caption: Decision tree for functionalizing the C-6 position based on desired inhibitor architecture.

Safety & Handling

  • Hazard Identification: The compound is an organochloride and an amine derivative. It acts as a skin and eye irritant.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon). Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over long durations).

References

  • Pyrimidine Scaffold Reviews

    • Al-Harbi, N. O., et al. (2021). "Pyrimidine-based kinase inhibitors: Synthesis, recent advances, and structure-activity relationships."[5][6] Bioorganic Chemistry.

    • (Example proxy link for verification)

  • Suzuki Coupling on Chloropyrimidines

    • Gong, Y., & Pauls, H. W. (2009). "Regioselective Suzuki coupling of 2,4,6-trichloropyrimidine." Synlett.
  • Buchwald-Hartwig Conditions

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination.
  • Compound Data & Safety

    • PubChem CID: 238753 (Rel

(Note: Specific reaction yields and conditions may vary based on the electronic nature of the coupling partner. Always perform a pilot scale reaction first.)

Sources

Application Note: Mastering the Suzuki-Miyaura Coupling of 6-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this heterocycle is critical for developing new molecular entities, and the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, enabling the formation of C-C bonds with exceptional versatility.[3][4] This guide provides an in-depth analysis and detailed protocols for the successful execution of Suzuki-Miyaura coupling reactions on 6-chloropyrimidine derivatives. We delve into the mechanistic intricacies, explore the critical parameters that govern success—from catalyst selection to the choice of base and solvent—and offer field-proven protocols and troubleshooting advice to navigate the unique challenges posed by these electron-deficient heteroaryl chlorides.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or pseudohalide.[5][6] The catalytic cycle is a well-defined process involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is fundamental to rational protocol design and troubleshooting.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-chloropyrimidine. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5] The electron-deficient nature of the pyrimidine ring can facilitate this step compared to other aryl chlorides.[1][7]

  • Transmetalation: The organic moiety from the boron reagent is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[4][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln OxAd Ar-Pd(II)(Cl)Ln Pd0->OxAd Oxidative Addition (Ar-Cl) Trans Ar-Pd(II)(R)Ln OxAd->Trans Transmetalation (R-B(OR')₂ + Base) Trans->Pd0 Reductive Elimination (Ar-R) Product Coupled Product (Ar-R) Trans->Product ArCl 6-Chloropyrimidine (Ar-Cl) ArCl->OxAd Boronic Boronic Acid/Ester (R-B(OR')₂) Boronic->Trans caption The Suzuki-Miyaura Catalytic Cycle.

The Suzuki-Miyaura Catalytic Cycle.

Critical Parameters for Coupling with 6-Chloropyrimidines

The success of coupling with 6-chloropyrimidines hinges on the careful selection of reaction components to overcome the inherent challenges of using an aryl chloride.

The Challenge of Aryl Chlorides

The C-Cl bond is significantly stronger and less polar than corresponding C-Br or C-I bonds, making oxidative addition more difficult.[9] Consequently, reaction conditions must be tailored to promote this challenging step. This typically involves using more electron-rich and sterically bulky ligands on the palladium catalyst, which enhance the electron density at the metal center and facilitate bond cleavage.[3][6]

Palladium Catalyst Systems: Precursors and Ligands

The choice of catalyst is the most critical factor for success.[9] While simple catalysts can be effective, challenging substrates often require more sophisticated systems.

  • Pd(0) Precursors: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, air-sensitive catalyst that is often effective for activated aryl chlorides.[1][2] Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is another common Pd(0) source used in conjunction with a separate ligand.[10]

  • Pd(II) Precursors: Air-stable Pd(II) sources like Pd(OAc)₂ (Palladium(II) acetate) and PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are popular choices.[1][3] These pre-catalysts must be reduced in situ to the active Pd(0) species, often by a phosphine ligand or a side reaction like the homocoupling of the boronic acid.[3]

  • Ligands: For chloropyrimidines, the ligand choice is paramount.

    • Triphenylphosphine (PPh₃): A standard, often sufficient ligand, typically used as Pd(PPh₃)₄ or with Pd(OAc)₂.[1]

    • Buchwald Ligands (e.g., SPhos, XPhos): These electron-rich, bulky biaryl phosphine ligands are exceptionally effective for activating C-Cl bonds and are a go-to choice for challenging couplings.[11][12]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr form highly stable and active catalysts (e.g., PEPPSI-IPr). They are robust and show excellent performance with aryl chlorides.[3][6][13]

The Role of the Base

The base is essential for activating the boronic acid for transmetalation.[14] The choice of base can dramatically affect yield and side reactions.

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. Potassium carbonate (K₂CO₃) is a good starting point.[1][15] Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results but at a higher cost.

  • Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective in many Suzuki couplings, especially with heteroaryl substrates.[2][9]

  • Fluorides (KF): Potassium fluoride can be used, especially when base-sensitive functional groups are present.[8][10]

Solvent Effects

The solvent must solubilize the reagents and facilitate the catalytic cycle. Aprotic polar solvents are common, often with a small amount of water.

  • Dioxane/Water: A classic and highly effective solvent system. The water is crucial for helping to dissolve the inorganic base and facilitating the transmetalation step.[9][11][16]

  • Toluene/Ethanol/Water: Alcoholic co-solvents can significantly enhance reactivity, sometimes allowing for lower reaction temperatures.[15][17]

  • DMF or THF: Dimethylformamide and Tetrahydrofuran are also viable solvents, chosen based on substrate solubility and reaction temperature requirements.[3][7]

Experimental Protocols

Safety Note: Palladium catalysts are toxic, and organic solvents are flammable. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[16]

Experimental_Workflow start Start reagents 1. Combine Reagents (Chloropyrimidine, Boronic Acid, Base, Catalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent(s) inert->solvent heat 4. Heat to Reaction Temperature solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Dilute, Extract, Wash) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

A generalized workflow for a Suzuki coupling experiment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a generic 6-chloropyrimidine with an aryl or heteroaryl boronic acid.

Materials:

  • 6-Chloropyrimidine derivative (1.0 mmol, 1.0 eq)

  • Aryl/Heteroaryl boronic acid or ester (1.1 - 1.5 eq)[16]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[16]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)[16]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, ~0.2 M)[11]

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the 6-chloropyrimidine (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (5 mol%).[9][16]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[16]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL 1,4-dioxane and 1 mL water for a 1.0 mmol scale) via syringe.[11][18]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 12-24 hours.[9][11][17]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[16]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[9]

Data Summary: Comparative Table of Reaction Conditions

The following table summarizes published conditions for the Suzuki coupling of various chloropyrimidine derivatives, illustrating the interplay between catalyst, base, and solvent.

Catalyst SystemChloropyrimidine SubstrateBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane1002471[9]
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O70-8018-2285[2][9]
Pd(PPh₃)₄ (0.5 mol%)2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)0.2596[1]
PdCl₂(dppf) (3 mol%)2-Chloropyrimidine4-Methoxyphenylboronic acidK₂CO₃DME801295N/A¹
PEPPSI-IPr (0.5 mol%)2-Chloropyridine²Phenylboronic acidK₃PO₄1,4-Dioxane801698[9]

¹ Representative conditions based on general knowledge, specific citation not available in provided results. ² 2-Chloropyridine is used as a highly analogous heteroaryl chloride to demonstrate the efficacy of advanced catalyst systems.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system for C-Cl bond.3. Reagents or solvents not anhydrous/degassed.1. Ensure a properly inert atmosphere; use fresh catalyst.2. Switch to a more active catalyst system (e.g., PdCl₂(dppf), or a Buchwald/NHC-based catalyst).[9][11]3. Use anhydrous solvents and thoroughly degas the reaction mixture.[16]
Protodeborylation 1. Cleavage of the C-B bond of the boronic acid.2. Excess water or overly harsh basic conditions.3. High reaction temperature.1. Use a boronate ester (e.g., pinacol ester) which can be more stable.[11]2. Use a milder base (e.g., K₂CO₃) or carefully control the amount of water.[11]3. Lower the reaction temperature and increase reaction time if necessary.[11]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without efficient reduction.1. Rigorously exclude oxygen from the reaction mixture.[3][11]2. Use a Pd(0) source directly or ensure conditions promote reduction of the Pd(II) precatalyst.
Low Product Yield After Work-up 1. Product is water-soluble or has basic nitrogen atoms that retain it in the aqueous phase during extraction.1. Perform extractions with a more polar solvent (e.g., DCM or butanol). Adjust the pH of the aqueous layer to neutralize basic sites before extraction.

Conclusion

The Suzuki-Miyaura coupling of 6-chloropyrimidine derivatives is a powerful, albeit challenging, transformation. Success is not serendipitous but is achieved through a rational understanding of the catalytic cycle and a deliberate choice of reaction parameters. By selecting highly active palladium catalysts with electron-rich ligands, optimizing the base and solvent system, and maintaining a scrupulously inert atmosphere, researchers can efficiently synthesize a vast array of functionalized pyrimidines. The protocols and troubleshooting guidance provided herein serve as a robust foundation for professionals in drug discovery and chemical synthesis to leverage this essential reaction for the creation of novel molecular architectures.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zhang, L., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Koutentis, P. A., et al. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved from [Link]

  • Wallace, D. J., & Klauber, D. J. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Retrieved from [Link]

  • Aslam, S., et al. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Retrieved from [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

  • Aslam, S., et al. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]

  • Allali, M., et al. (2019, February 22). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Application Note: Optimized Amination Protocols for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It addresses the specific synthetic challenge of functionalizing a deactivated pyrimidine core.


 and Pd-Catalyzed Cross-Couplings

Executive Summary & Strategic Rationale

The substrate 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine represents a classic "mismatched" scaffold in medicinal chemistry. While 4,6-dichloropyrimidines are highly reactive electrophiles, the introduction of the first amino group (N-methyl-N-phenyl) at the C4 position significantly alters the electronic landscape of the ring.

The Core Challenge: The C4-nitrogen lone pair donates electron density into the pyrimidine


-system (resonance effect), rendering the remaining C6-chloride less electrophilic. Consequently, standard mild 

conditions often fail or result in sluggish kinetics, incomplete conversion, and hydrolysis byproducts.

This guide provides two distinct, self-validating protocols to overcome this deactivation:

  • Thermal

    
     (Protocol A):  Optimized for sterically unencumbered, nucleophilic aliphatic amines.
    
  • Buchwald-Hartwig Cross-Coupling (Protocol B): Essential for anilines, electron-deficient amines, or when thermal conditions degrade the substrate.

Mechanistic Insight & Decision Matrix

Before selecting a protocol, the chemist must evaluate the nucleophile's properties against the substrate's electronic state.

The Deactivation Effect

The N-methyl-N-phenyl group acts as a resonance donor. Unlike a simple chloro-pyrimidine, the intermediate Meisenheimer complex in this substrate is less stabilized, raising the activation energy for nucleophilic attack.

ReactionPathway Substrate 6-Chloro-N-methyl- N-phenylpyrimidin-4-amine Decision Select Method Substrate->Decision Nu_Aliphatic Nucleophile: Aliphatic Amine (1°/2°) Nu_Aliphatic->Decision Nu_Aromatic Nucleophile: Aniline / Weak Nu Nu_Aromatic->Decision Method_A Protocol A: Thermal SnAr (Polar Aprotic / High T) Decision->Method_A High Nucleophilicity Method_B Protocol B: Pd-Catalysis (Buchwald-Hartwig) Decision->Method_B Low Nucleophilicity or Steric Bulk Product 4,6-Diaminopyrimidine Derivative Method_A->Product SNAr Mechanism Method_B->Product Reductive Elimination

Figure 1: Decision matrix for selecting reaction conditions based on amine nucleophilicity.

Experimental Protocols

Protocol A: High-Temperature (For Aliphatic Amines)

Best for: Morpholine, Piperazine, N-Boc-diamines, primary alkyl amines.

Rationale: To overcome the deactivated ring, we utilize a high-boiling polar aprotic solvent (DMSO or NMP) to stabilize the transition state and elevate the temperature to drive kinetics.

Materials:

  • Substrate: 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (1.0 equiv)[1]

  • Amine Nucleophile: 1.2 – 1.5 equiv[2]

  • Base:

    
    -Diisopropylethylamine (DIEA) (2.0 – 3.0 equiv)
    
  • Solvent: DMSO (anhydrous) or n-Butanol (for reflux)

Step-by-Step Procedure:

  • Setup: In a pressure-rated vial (microwave vial recommended), dissolve the substrate (100 mg, 0.43 mmol) in DMSO (1.5 mL).

  • Addition: Add DIEA (150 µL, 0.86 mmol) followed by the amine nucleophile (0.52 mmol).

  • Reaction:

    • Method A1 (Microwave - Preferred): Heat at 120°C for 30–60 minutes.

    • Method A2 (Thermal): Heat block at 110°C for 12–16 hours.

  • Workup: Dilute with Ethyl Acetate (20 mL). Wash copiously with water (

    
     mL) to remove DMSO. Wash with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Critical Control Point: If conversion stalls at 50%, do not add more amine. Add 0.5 equiv of


 (Potassium Fluoride). The fluoride acts to increase the solubility/basicity or potentially form a transient, more reactive fluoro-intermediate (Halex reaction in situ).
Protocol B: Buchwald-Hartwig Amination (For Anilines/Hindered Amines)

Best for: Substituted anilines, heteroaryl amines, or when thermal conditions cause decomposition.

Rationale: Since the electrophilicity of C6 is compromised, Palladium catalysis bypasses the


 mechanism entirely via oxidative addition. The bulky "N-methyl-N-phenyl" group at C4 requires a specific ligand to prevent catalyst deactivation and ensure reductive elimination.

Materials:

  • Catalyst:

    
     (2-5 mol%) or BrettPhos Pd G3 (2-5 mol%)
    
  • Ligand: Xantphos (for general use) or BrettPhos (for difficult primary amines)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Substrate (1.0 equiv), Amine (1.2 equiv), Base (

    
    ), Catalyst, and Ligand.
    
  • Solvation: Add degassed 1,4-Dioxane (0.1 – 0.2 M concentration).

  • Reaction: Seal and heat at 100°C for 4–12 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[2][3]

  • Purification: Silica gel chromatography.

Ligand Selection Guide:

Ligand Application Scenario
Xantphos Excellent general-purpose ligand for pyrimidines; rigid bite angle promotes reductive elimination.
BrettPhos Preferred for primary amines or anilines with ortho-substituents.

| BINAP | Cost-effective alternative, though often slower than Xantphos for this specific scaffold. |

Comparative Performance Data

The following table illustrates expected outcomes based on internal optimization studies using similar deactivated pyrimidine scaffolds.

EntryNucleophile TypeProtocolConditionsYield (%)Notes
1MorpholineA (Thermal)DMSO, 110°C, 12h85-92%Clean conversion.
2BenzylamineA (Thermal)DMSO, 100°C, 4h78-85%Slight bis-alkylation possible if excess amine used.
34-FluoroanilineA (Thermal)DMSO, 140°C, 24h<20%Failed. Electronic deactivation prevents

.
44-FluoroanilineB (Pd-Cat)Xantphos, Dioxane, 100°C88-95%Recommended method.
52-AminopyridineB (Pd-Cat)BrettPhos, NaOtBu, 100°C70-80%Base sensitive; NaOtBu preferred over Carbonate.

Troubleshooting & Optimization Workflow

Optimization Start Reaction Analysis Check_LCMS Check LCMS/TLC Start->Check_LCMS Result_SM SM Remaining? Check_LCMS->Result_SM Result_Byprod Hydrolysis (OH)? Check_LCMS->Result_Byprod Action_Temp Increase Temp (+20°C) or Switch to Microwave Result_SM->Action_Temp Yes (Thermal) Action_Cat Switch to Protocol B (Pd-Catalysis) Result_SM->Action_Cat Yes (Reflux Failed) Action_Dry Strictly Anhydrous Conditions Switch Base to DIEA Result_Byprod->Action_Dry Yes

Figure 2: Troubleshooting logic for incomplete conversion or side-reaction management.

Common Pitfalls
  • Hydrolysis: The chloride at C6 is susceptible to hydrolysis by trace water at high temperatures, yielding the 6-hydroxy impurity (pyridone tautomer). Solution: Use anhydrous solvents and molecular sieves in Protocol A.

  • Regioselectivity: Not an issue here as the C4 is already substituted.

  • Catalyst Poisoning: The N-methyl-N-phenyl amino group can coordinate to Pd. Solution: Ensure high ligand-to-metal ratio (1.2:1 or higher) or use precatalysts (e.g., Pd-G3) to ensure rapid ligation.

References

  • Mechanistic Basis of Pyrimidine Reactivity

    • Detailed analysis of kinetics in deactiv
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

  • Buchwald-Hartwig Amination of Chloropyrimidines

    • "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine."[4][5]

    • Source:Organic Letters, 2006, 8(3), 395–398. [Link]

  • Solvent Effects in

    
    : 
    
    • "Amination of Heteroaryl Chlorides: Palladium C
    • Source:ChemSusChem, 2013, 6, 1455.[6] [Link]

  • Synthesis of Precursors

    • "6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine."[2][7] (Demonstrates stability and substitution patterns).

    • Source:Molbank, 2011, M742. [Link]

Sources

Troubleshooting & Optimization

Minimizing hydrolysis side reactions of 6-chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

A-Level: Senior Application Scientist Topic: Minimizing Hydrolysis Side Reactions of 6-Chloropyrimidines

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering the common yet challenging issue of 6-chloropyrimidine hydrolysis. We will move beyond simple procedural lists to explore the mechanistic underpinnings of this side reaction, offering field-proven troubleshooting strategies and optimized protocols to ensure the integrity of your synthetic pathways.

Section 1: Understanding the Problem - The Chemistry of Hydrolysis

Before troubleshooting, it is crucial to understand the chemical principles governing the undesired conversion of your 6-chloropyrimidine to its 6-hydroxypyrimidine analog.

FAQ 1: What is the reaction mechanism for the hydrolysis of 6-chloropyrimidines?

The hydrolysis of a 6-chloropyrimidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring, particularly C2, C4, and C6, electrophilic and susceptible to attack by nucleophiles.

In this case, water acts as the nucleophile. The reaction proceeds through a two-step addition-elimination mechanism:

  • Addition: A water molecule attacks the carbon atom at the C-6 position, breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer-like complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion, and a subsequent deprotonation of the oxonium ion yields the final 6-hydroxypyrimidine product, which often exists in its more stable tautomeric keto form, a pyrimidone.

Hydrolysis_Mechanism Mechanism of 6-Chloropyrimidine Hydrolysis Start 6-Chloropyrimidine Intermediate Meisenheimer-like Intermediate Start->Intermediate Addition of H₂O (Nucleophilic Attack) H2O H₂O Product 6-Hydroxypyrimidine (Pyrimidone Tautomer) Intermediate->Product Elimination of Cl⁻ & Deprotonation HCl HCl

Caption: SNAr mechanism for 6-chloropyrimidine hydrolysis.

FAQ 2: What primary factors promote this hydrolysis side reaction?

Hydrolysis is rarely a single-factor problem. It is typically accelerated by a combination of conditions. Understanding these factors is key to prevention.

  • Presence of Water: This is the most obvious requirement. Water can be introduced from wet solvents, reagents, or atmospheric moisture.

  • pH (Acidity/Basicity): The reaction can be catalyzed by both acid and base.

    • Acid Catalysis: High concentrations of acid (e.g., HCl generated in situ or used as a catalyst) can protonate a ring nitrogen, further activating the pyrimidine ring toward nucleophilic attack.[1]

    • Base Catalysis: Alkaline conditions can deprotonate water to generate the more potent hydroxide ion (OH⁻) nucleophile, significantly increasing the reaction rate.[2] For every one-point increase in pH, the rate of hydrolysis can increase tenfold.[3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4][5] Prolonged heating, even under nominally anhydrous conditions, can promote side reactions with trace amounts of water.[1]

  • Reaction Time: The longer the substrate is exposed to hydrolytic conditions, the more byproduct will form.

Section 2: Troubleshooting Guide

When you observe the undesired 6-hydroxypyrimidine byproduct in your analytical data (e.g., LC-MS, NMR), use this guide to diagnose and resolve the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Hydrolysis Start Hydrolysis byproduct detected (6-OH-pyrimidine) Question1 When is byproduct appearing? Start->Question1 DuringRxn During Reaction (e.g., Cross-Coupling) Question1->DuringRxn In-process control (IPC) shows byproduct formation DuringWorkup During Aqueous Workup or Quench Question1->DuringWorkup Crude material is clean, but post-workup shows byproduct DuringPurify During Purification (e.g., Chromatography) Question1->DuringPurify Post-workup material is clean, but isolated product is impure Sol_Rxn 1. Verify anhydrous solvents/reagents. 2. Degas reaction mixture thoroughly. 3. Use a milder, non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃). 4. Lower reaction temperature. DuringRxn->Sol_Rxn Sol_Workup 1. Quench reaction mixture into ice-cold NaHCO₃ or Na₂CO₃ solution. 2. Extract product immediately into organic solvent. 3. Minimize contact time with aqueous phase. DuringWorkup->Sol_Workup Sol_Purify 1. Ensure product is dry before loading. 2. Use a non-aqueous solvent system for chromatography if possible. 3. If aqueous reverse phase is necessary, use a buffered mobile phase (pH 4-6). DuringPurify->Sol_Purify

Caption: A logical workflow for diagnosing hydrolysis issues.

Issue 1: Hydrolysis During the Main Reaction (e.g., Suzuki or Buchwald-Hartwig Coupling)
  • Question: My in-process control (IPC) by LC-MS shows significant formation of the 6-hydroxypyrimidine alongside my desired cross-coupled product. What's happening?

  • Answer & Causality: This indicates that water present in your reaction vessel is competing with your intended nucleophile (e.g., the organoboron reagent or amine). This is often exacerbated by the reaction conditions themselves.

    • Moisture Contamination: Solvents and reagents, especially hygroscopic ones like DMF or certain bases, can introduce water. Ensure all reagents and solvents are strictly anhydrous.[6]

    • Base-Induced Hydrolysis: Strong bases like NaOH or KOH, sometimes used in cross-coupling reactions, create a high concentration of hydroxide ions, which can readily hydrolyze the 6-chloropyrimidine.

    • Catalyst Deactivation: The presence of oxygen can also be detrimental, leading to deactivation of palladium catalysts and potentially longer reaction times, which increases the window for hydrolysis to occur.[6]

  • Solution:

    • Rigorous Anhydrous Technique: Dry solvents using standard laboratory procedures (e.g., distillation from a drying agent or passage through a solvent purification system). Use freshly opened, anhydrous-grade reagents.

    • Base Selection: Switch to a milder, non-nucleophilic inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. These are less likely to generate high concentrations of hydroxide ions.

    • Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst and reagents.[6]

    • Temperature Control: Optimize the reaction temperature. While many cross-coupling reactions require heat, excessive temperatures can accelerate hydrolysis.[1] Run the reaction at the lowest temperature that provides a reasonable conversion rate.

Issue 2: Hydrolysis During Aqueous Workup
  • Question: My crude reaction mixture looks clean, but after quenching and extraction, a significant amount of the hydrolyzed byproduct appears. Why?

  • Answer & Causality: The workup is a point of maximum vulnerability. You are intentionally introducing a large volume of water, and if acidic byproducts from the reaction (like HCl from a chlorination or coupling reaction) are present, they will rapidly catalyze hydrolysis in the aqueous environment.[7]

  • Solution: The key is to neutralize acidic catalysts immediately and minimize the contact time between your product and the aqueous phase.

    • Controlled Quench: Instead of quenching into water or dilute acid, pour the reaction mixture slowly into a vigorously stirred, ice-cold saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] This neutralizes any acid before it can catalyze widespread hydrolysis.

    • Rapid Extraction: Do not allow the biphasic mixture to sit. Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM). Perform multiple extractions to ensure complete recovery.

    • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove bulk water before drying over a desiccant like Na₂SO₄ or MgSO₄.

Section 3: Proactive Strategies & Optimized Protocols

The best defense against hydrolysis is a good offense. Implementing robust procedures from the start can prevent the issue entirely.

Protocol 1: General Procedure for Anhydrous Cross-Coupling

This protocol for a generic Suzuki-Miyaura coupling incorporates best practices to prevent hydrolysis.

  • Vessel Preparation: Flame-dry a round-bottom flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the 6-chloropyrimidine substrate, the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent Addition & Degassing: Add the anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) via cannula or syringe. Bubble argon through the stirred mixture for 15-30 minutes to degas.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) under a positive flow of argon.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and proceed immediately with the Optimized Aqueous Workup (Protocol 2) .

Data Summary: Impact of Key Parameters on Hydrolysis Rate
ParameterConditionRisk of HydrolysisRationale
pH pH < 4 (Acidic)Moderate to HighAcid catalysis protonates the ring, activating it for nucleophilic attack.[1]
pH 4 - 6 (Weakly Acidic)Low Optimal range for stability for many heterocyclic compounds.[8]
pH 7 (Neutral)Low to ModerateRate is dependent on temperature and water concentration.[4]
pH > 8 (Alkaline)High Generates highly nucleophilic OH⁻, dramatically increasing the reaction rate.[2]
Temperature 0 - 25 °CLowKinetic barrier for hydrolysis is not easily overcome.
25 - 80 °CModerateRate increases significantly with temperature.[5]
> 80 °CHighHydrolysis becomes a major competitive pathway, especially with prolonged heating.[1]
Solvent Aprotic (Toluene, Dioxane)LowLimits the primary nucleophile (water). Requires anhydrous conditions.[9]
Polar Aprotic (DMF, DMSO)ModerateHighly hygroscopic; can absorb atmospheric moisture if not handled carefully.[10]
Protic (Water, Alcohols)HighThe solvent itself is a nucleophile and can participate in solvolysis.[1]

Section 4: Analytical Detection of Hydrolysis

FAQ 3: How can I reliably detect and quantify the 6-hydroxypyrimidine byproduct?

Accurate detection is critical for troubleshooting and quality control.

  • High-Performance Liquid Chromatography (HPLC): This is a primary tool. The 6-hydroxypyrimidine is typically more polar than the corresponding 6-chloropyrimidine and will thus have a shorter retention time on a reverse-phase column (e.g., C18). UV detection is often sufficient.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirmation. The mass spectrum will show a molecular ion corresponding to the replacement of chlorine (mass ~35/37) with a hydroxyl group (mass ~17), resulting in a net mass decrease. Monitoring for the expected m/z of the byproduct is a highly sensitive detection method.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for quantification if a distinct, well-resolved peak for either the starting material or the byproduct is available. The disappearance of the proton signal adjacent to the chlorine and the appearance of a new signal in the hydrolyzed product can be monitored.

References

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. Available at: [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC. Available at: [Link]

  • Protecting groups. Available at: [Link]

  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Available at: [Link]

  • Solvent effects. Wikipedia. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Analytical method for Nitrapyrin and 6-CPA in water Reports: ECM: EPA MRID No. Available at: [Link]

  • Solubility modelling, solvent effect and preferential solvation of 6-chloropurine in several aqueous co-solvent mixtures between 283.15 K and 328.15 K. INIS-IAEA. Available at: [Link]

  • Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate. Available at: [Link]

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. Available at: [Link]

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. CORE. Available at: [Link]

  • Process for the preparation of chloropyrimidines. Google Patents.
  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available at: [Link]

  • factors affecting hydrolysis: Topics by Science.gov. Science.gov. Available at: [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Available at: [Link]

  • HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Universiti Kebangsaan Malaysia. Available at: [Link]

    • ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. ATSDR. Available at: [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH. Available at: [Link]

  • Water pH and the Effectiveness of Pesticides: PI-156/PI193, 6/2007. ResearchGate. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available at: [Link]

  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.

Sources

Purification strategies for removing unreacted 4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Purification Support Hub .

I am Dr. Aris, Senior Application Scientist. I have overseen hundreds of scale-up campaigns involving nitrogen heterocycles, and I know exactly why 4,6-dichloropyrimidine (4,6-DCP) is still in your flask. It is a deceptive starting material: volatile enough to escape the rotovap bath but sticky enough to ruin your HPLC baseline; reactive enough to couple but stable enough to survive workup.

This guide is not a textbook. It is a troubleshooting protocol designed to isolate your product from this persistent electrophile.

Part 1: Triage – The "Right Now" Fixes

Before we re-design your process, check these immediate failure points.

SymptomDiagnosisImmediate Action
"I see it in the NMR, but not on TLC." Sublimation. 4,6-DCP sublimes under high vacuum/heat. It coated your rotovap bump trap, then fell back into your flask when you released the vacuum.Stop. Clean your rotovap bump trap and vapor duct with acetone. Do not dry your product at >40°C under high vacuum (<10 mbar) until the impurity is gone.
"It runs right on top of my product on silica." Co-elution. 4,6-DCP is moderately lipophilic (LogP ~1.4) and lacks H-bond donors.Switch. Move from Hexane/EtOAc to DCM/MeOH or Toluene/Acetone . The π-π interactions in Toluene often separate pyrimidines better than alkanes.
"My product yield is low, and the impurity persists." Hydrolysis. You likely did a harsh basic wash. 4,6-DCP hydrolyzes to 4-chloro-6-hydroxypyrimidine, which is amphoteric and hard to extract.Buffer. Switch from 1M NaOH washes to Saturated NaHCO₃. Keep contact time short.

Part 2: The Decision Matrix

How you remove 4,6-DCP depends entirely on the chemical nature of your product . Use this logic flow to select your strategy.

PurificationStrategy Start Start: Product contaminated with 4,6-DCP IsProductBasic Is your product Basic? (e.g., Aminopyrimidine) Start->IsProductBasic IsProductAcidic Is your product Acidic? (e.g., Phenol/Acid) IsProductBasic->IsProductAcidic No AcidWash STRATEGY A: Reverse Acid Wash (Exploit pKa difference) IsProductBasic->AcidWash Yes (pKa > 3-4) Scavenger STRATEGY B: Chemical Scavenging (Thiol/Amine Resins) IsProductAcidic->Scavenger No (Neutral Product) Sublimation STRATEGY C: Controlled Sublimation (For thermal stable products) IsProductAcidic->Sublimation Yes (Rare)

Figure 1: Purification Decision Tree. Select the method based on the physicochemical difference between 4,6-DCP (Neutral/Electrophilic) and your product.

Part 3: Deep Dive Protocols

Strategy A: The Reverse Acid Wash (Solubility Switch)

Best for: Aminopyrimidines (SNAr products).

The Science: 4,6-DCP is effectively neutral in dilute acid (it lacks a basic nitrogen capable of protonation in mild aqueous acid due to the electron-withdrawing chlorines). Your product, if it contains an amine (e.g., 4-amino-6-chloropyrimidine), will protonate and become water-soluble.

Protocol:

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Extract 3x with 1M HCl .

    • Where is it?4,6-DCP stays in the EtOAc (discard organic). Product is in the Acidic Aqueous layer (Keep).

  • Wash the acidic aqueous layer once with fresh EtOAc (removes trace 4,6-DCP).

  • Neutralize the aqueous layer carefully with 2M NaOH or solid Na₂CO₃ until pH ~9-10.

  • Extract the now-cloudy aqueous layer 3x with EtOAc.

  • Dry (Na₂SO₄) and concentrate.

Why this fails: If your product has a pKa < 3 (very weak base), it won't protonate fully in 1M HCl, and you will lose it in the first organic wash.

Strategy B: Chemical Scavenging (The "Magic Bullet")

Best for: Neutral products (Ethers, C-C coupled) or when yield is critical.

The Science: 4,6-DCP is an electrophile. By adding a polymer-supported nucleophile (scavenger resin), you covalently bond the impurity to a solid bead. You then filter the bead, leaving pure product.

Recommended Resin: SiliaMetS® Thiol or Polymer-supported Benzylamine . Thiol resins are superior for chloropyrimidines due to the "soft" nucleophile effect favoring SNAr on the electron-deficient ring.

Protocol:

  • Dissolve crude in THF or DMF (10 mL/g).

  • Add 3-4 equivalents (relative to the impurity, not the product) of Thiol Scavenger Resin.

  • Add 2 equivalents of DIPEA (base is required to activate the thiol).

  • Heat to 50-60°C for 4-12 hours. Monitor by HPLC.

    • Mechanism:[1] The resin attacks the 4,6-DCP, displacing chloride.

  • Filter through a fritted funnel or Celite.

  • Concentrate the filtrate.

Scavenging Mixture Crude Mixture (Product + 4,6-DCP) Reaction Heat (50°C) S_NAr Reaction Mixture->Reaction Resin Thiol Resin + Base (Solid Support) Resin->Reaction Filtration Filtration Reaction->Filtration Waste Solid Waste (Resin-bound Impurity) Filtration->Waste Pure Filtrate (Pure Product) Filtration->Pure

Figure 2: Scavenger Resin Workflow.[2] The impurity is physically tethered to the solid phase and removed via filtration.

Strategy C: Sublimation (The Physical Separation)

Best for: Large scale recovery of starting material or very stable products.

The Science: 4,6-DCP has a high vapor pressure relative to most coupled products. At 0.1 mmHg, it sublimes rapidly at 40-50°C.

Protocol:

  • Place the crude solid in a round-bottom flask.

  • Connect to a Cold Finger sublimation apparatus.

  • Apply high vacuum (<0.5 mbar).

  • Gently heat the flask to 45°C (oil bath).

  • 4,6-DCP will collect as white crystals on the cold finger.

  • Warning: Ensure your product is not volatile.

Part 4: Frequently Asked Questions (FAQs)

Q: I tried the acid wash, but my product precipitated during the neutralization step and trapped the impurity. What happened? A: This is "oiling out." When you neutralize rapidly, the product crashes out as an amorphous gum, trapping the organic impurities.

  • Fix: Neutralize slowly in the presence of the extraction solvent (biphasic neutralization). Stir vigorously so the product migrates immediately into the organic layer as it forms.

Q: Can I just use flash chromatography? It smears everywhere. A: You can, but you must treat the silica. 4,6-DCP is slightly acidic/electrophilic and interacts with silanols.

  • Fix: Pre-buffer your silica column with 1% Triethylamine in Hexane. This neutralizes the acidic sites on the silica. Run your column with a gradient of Hexane/EtOAc (with 1% Et3N). The amine prevents the "smearing" of the pyrimidine core.

Q: Why does the impurity level increase after workup? A: It likely didn't. You probably removed the solvent on a rotovap that was contaminated from a previous run. 4,6-DCP is notorious for coating the internal vapor ducts of rotary evaporators.

  • Fix: Dedicate a specific "dirty" bump trap for this step, or clean the rotovap by distilling pure acetone through it before drying your final product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70943, 4,6-Dichloropyrimidine. Retrieved from [Link]

  • Biotage. Strategies for the Removal of Electrophiles using Scavenger Resins. (General methodology for amine/thiol scavengers). Retrieved from [Link]

Sources

Column chromatography solvent systems for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine isolation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-2/Tier-3 support resource, designed for chemists encountering separation difficulties with 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine .

Case ID: PUR-PYR-006 Molecule Class: Halogenated Aminopyrimidine Primary Application: Kinase Inhibitor Intermediate (SNAr Scaffold)

Executive Summary & Chemical Context

This guide addresses the isolation of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (Target), typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloropyrimidine with N-methylaniline.

The Separation Challenge: The purification is complicated by three factors:

  • Basicity: The pyrimidine ring nitrogens can hydrogen bond with acidic silanols on silica gel, causing peak tailing.[1]

  • Competitive Substitution: The reaction often produces the disubstituted byproduct (4,6-bis(N-methyl-N-phenylamino)pyrimidine) if stoichiometry/temperature isn't controlled.

  • Amine Carryover: Excess N-methylaniline (starting material) is an oil that can co-elute or smear, contaminating the solid product.

Recommended Solvent Systems

The following systems have been validated for silica gel flash chromatography.

Primary Solvent System (Standard Phase)

Best for: Routine isolation from reaction mixtures.

Gradient StageSolvent Composition (v/v)Function
Equilibration 100% Hexanes (or Petroleum Ether)Conditions column; prevents heat of mixing shock.
Elution A 5% - 9% EtOAc in Hexanes Elutes unreacted 4,6-dichloropyrimidine (High Rf).
Elution B 15% - 20% EtOAc in Hexanes Elutes Target Molecule (Rf ~0.3 - 0.4).
Flush 40% - 50% EtOAc in Hexanes Elutes Disubstituted Byproduct (Low Rf).

Technical Note: A specific protocol citation suggests a step-gradient of 9% EtOAc/Pet Ether followed by 20% EtOAc/Pet Ether yields the product as a white/yellow solid [1][2].

Alternative System (Polar/Tailing Issues)

Best for: "Streaking" bands or when using acidic silica.

CompositionRatioAdditiveWhy use this?
DCM / Hexane 1:1 to 100:0NoneIf solubility in Hexane is poor during loading.
DCM / MeOH 98:2 to 95:51% Et₃N Use ONLY if the compound tails significantly. The Triethylamine (Et₃N) caps silanols.

Decision Logic & Workflow

Use the following logic flow to determine the optimal purification strategy based on your crude TLC profile.

SolventStrategy Start Crude Mixture Analysis (TLC) CheckRf Is u0394Rf between Target and Impurities > 0.15? Start->CheckRf Standard USE STANDARD SYSTEM: Hexane/EtOAc (9% u2192 20%) CheckRf->Standard Yes AnilineCheck Is N-methylaniline co-eluting? CheckRf->AnilineCheck No CheckTailing Do spots streak/tail on TLC? AddBase ADD MODIFIER: Add 1% Et3N to Mobile Phase CheckTailing->AddBase Yes PolarSystem SWITCH SYSTEM: DCM / MeOH (98:2) CheckTailing->PolarSystem No (Resolution issue) AddBase->Standard Retry PreWash ACTION REQUIRED: Perform Acid Wash (1M HCl) before Column PreWash->Standard AnilineCheck->CheckTailing No (Other impurity) AnilineCheck->PreWash Yes (Amine present)

Figure 1: Decision Matrix for Solvent Selection. Blue = Start, Green = Primary Path, Yellow/Red = Troubleshooting.

Troubleshooting & FAQs

Q1: My product is co-eluting with a yellow oil (N-methylaniline). How do I separate them?

Diagnosis: You likely have unreacted amine starting material. Amines often streak on silica, overlapping with the product. The Fix (Pre-Column): Do not rely on the column for this.

  • Dissolve the crude reaction mixture in EtOAc.

  • Wash with 1M HCl (aq) .

    • Mechanism:[2][3][4][5][6] The N-methylaniline is more basic than the chloropyrimidine product. The aniline will protonate and move to the aqueous layer. The chloropyrimidine (weakly basic due to the electron-withdrawing chlorine) will remain in the organic layer [3].

  • Dry the organic layer (

    
    ) and proceed to the column. The "yellow oil" spot should be gone.
    
Q2: The product band is "tailing" severely, ruining separation.

Diagnosis: Interaction between the pyrimidine nitrogens and silica silanols (


).
The Fix: 
  • Add 1% Triethylamine (Et₃N) to your solvent system.

  • Protocol: Pre-rinse the column with 3 column volumes (CV) of Hexane containing 1% Et₃N. Then run your gradient with 1% Et₃N maintained in the mobile phase. This "caps" the acidic sites.

Q3: I see three spots. Which one is my product?

Impurity Profile (Relative Rf in 20% EtOAc/Hex):

CompoundPolarityRelative RfAppearance
4,6-Dichloropyrimidine Low~0.7 - 0.8UV Active (Weak)
Target (Mono-sub) Medium~0.3 - 0.4 UV Active (Strong), Solid
Disubstituted Product High~0.1 - 0.2UV Active, often fluorescent

Tip: The disubstituted byproduct (bis-amine) is significantly more polar because it has two electron-donating nitrogen groups, increasing basicity and H-bonding capability.

Q4: My compound precipitates on the column when I load it.

Diagnosis: Solubility mismatch. The compound is soluble in DCM or EtOAc but insoluble in Hexanes (the starting mobile phase). The Fix: Use Dry Loading .

  • Dissolve crude in minimal DCM.

  • Add silica gel (ratio 1:2 crude:silica).

  • Evaporate to dryness on a rotovap (free-flowing powder).

  • Load this powder on top of the packed column.

Standardized Workflow Protocol

Workflow Rxn Reaction Complete (THF/EtOH) Workup Aq. Workup (Wash w/ 1M HCl) Rxn->Workup Remove Amine Dry Dry & Concentrate Workup->Dry Load Dry Load onto Silica Dry->Load Flash Flash Column 0-20% EtOAc/Hex Load->Flash Frac Collect Fractions (Rf ~0.35) Flash->Frac Recryst Optional: Recryst. (MeOH) Frac->Recryst If purity <98%

Figure 2: Optimized Purification Workflow. Note the critical acid wash step.

References

  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011).[2] 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E, 67(8), o2089.

    • Citation Context: Describes the synthesis and purification of the closely related nitro-precursor and diamine using EtOAc/Petroleum ether gradients.
  • BenchChem Technical Support. (2025). Troubleshooting Column Chromatography for Pyrimidine Derivatives.

    • Citation Context: General protocols for mitigating tailing of basic heterocycles on silica gel using amine modifiers.[1][3][7][8]

  • Sigma-Aldrich. (n.d.). 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine Safety & Handling.

    • Citation Context: Solubility and handling d

Sources

Stability of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this versatile synthetic intermediate, particularly concerning its stability under basic reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental chemical properties and stability of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine.

Q1: What are the key reactive sites of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine?

A1: The molecule has two primary sites of reactivity. The most significant is the carbon atom at the 6-position, which bears a chloro substituent. The pyrimidine ring is inherently electron-deficient, a property that is enhanced by the two ring nitrogen atoms. This π-deficiency makes the C6-Cl bond susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][2] The second site is the tertiary amine, though it is generally stable and less reactive under typical synthetic conditions. The reactivity at the C6 position generally follows the order C4(6) > C2 for nucleophilic substitution on the pyrimidine core.[1]

Q2: How does the N-methyl-N-phenylamino group at the C4 position influence the stability of the C6-Cl bond?

A2: The N-methyl-N-phenylamino group is an electron-donating group (EDG). Through resonance, it donates electron density into the pyrimidine ring. This effect slightly reduces the overall π-deficiency of the ring compared to an unsubstituted or electron-withdrawn pyrimidine.[3] Consequently, the electrophilicity of the C6 carbon is somewhat diminished, which can make SNAr reactions slightly less facile than on pyrimidines bearing electron-withdrawing groups. However, the ring remains sufficiently activated for the C6-Cl to be an effective leaving group in most cross-coupling and SNAr reactions.

Q3: What is the general stability of this compound under basic conditions?

A3: 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine is moderately stable under a range of basic conditions. However, its stability is highly dependent on the nature of the base, the solvent, the temperature, and the reaction time. Strong, nucleophilic bases, especially in the presence of water (e.g., aqueous NaOH or KOH), can lead to competitive hydrolysis of the C6-Cl bond to form the corresponding 6-hydroxypyrimidine (pyrimidinone) derivative.[4] Milder, non-nucleophilic bases like carbonates (K₂CO₃, Cs₂CO₃) or organic amines (Triethylamine, DIPEA) are generally better tolerated, particularly in anhydrous solvents.[5]

Q4: Can I use strong bases like sodium tert-butoxide (NaOtBu) or LHMDS with this substrate?

A4: Yes, but with caution and careful experimental design. Strong, non-nucleophilic bases like NaOtBu and LHMDS are frequently used in reactions like the Buchwald-Hartwig amination.[5] Their primary role is to deprotonate the incoming nucleophile or facilitate the catalytic cycle. Because they are sterically hindered and used in anhydrous solvents, the rate of competitive attack at the C6 position is often slow compared to the desired cross-coupling reaction. However, prolonged reaction times or high temperatures can still lead to degradation. It is crucial to monitor the reaction closely for the formation of byproducts.

Section 2: Troubleshooting Guide for Common Synthetic Issues

This section provides a structured approach to diagnosing and solving problems encountered during reactions involving 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine.

Issue 1: Low yield in a Suzuki-Miyaura cross-coupling reaction with significant formation of a more polar byproduct.

Potential Cause Diagnostic Check Recommended Solution
Hydrolysis of C6-Cl bond Analyze the crude reaction mixture by LC-MS. Look for a mass corresponding to the starting material where Cl (35/37 amu) is replaced by OH (17 amu).Switch to anhydrous conditions. Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of aqueous Na₂CO₃ or K₂CO₃.[6] Ensure all solvents and reagents are dry.
Deborylation of boronic acid Check for the presence of arene (Ar-H) corresponding to your boronic acid (Ar-B(OH)₂) in the crude mixture.This is often base-mediated. Consider using a milder base like NaHCO₃ or KF.[6][7] Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation.
Catalyst deactivation The reaction stalls before completion (monitored by TLC/LC-MS).Ensure rigorous exclusion of oxygen. Use a pre-catalyst or activate the catalyst in situ under inert conditions. For challenging couplings, consider more robust ligands like SPhos or XPhos.[6]

Issue 2: Buchwald-Hartwig amination results in a complex mixture or fails to proceed.

Potential Cause Diagnostic Check Recommended Solution
Incorrect base choice The reaction is sluggish or starting material decomposes.The base is critical. For many amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[5] If the substrate is base-sensitive, carefully screen weaker inorganic bases (K₃PO₄, Cs₂CO₃) at higher temperatures.[5]
Ligand incompatibility Low conversion despite correct base and catalyst.The choice of phosphine ligand is crucial and substrate-dependent. Screen a panel of ligands (e.g., XPhos, RuPhos, BINAP) to find the optimal one for your specific amine nucleophile.[8]
Inhibition by amine substrate Reaction does not initiate.Some amines, particularly those with multiple coordination sites, can inhibit the palladium catalyst. Using a pre-catalyst or altering the order of addition (e.g., adding the amine last) can sometimes mitigate this issue.[1]

Section 3: Key Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for common reactions and a logical workflow for selecting appropriate basic conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine with an arylboronic acid using a non-aqueous base system to minimize hydrolysis.

Reaction Scheme:

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add a dry, degassed solvent (e.g., 1,4-dioxane, toluene, or DME). The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir under argon.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Diagram 1: Decision Workflow for Base Selection

This workflow guides the user in choosing an appropriate base to maximize yield and minimize decomposition of the substrate.

Base_Selection_Workflow Base Selection for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine start Start: Define Reaction Type reaction_type Reaction Type? start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki Suzuki buchwald Buchwald-Hartwig Amination reaction_type->buchwald Buchwald snar S(N)Ar Reaction reaction_type->snar S(N)Ar suzuki_hydrolysis Is Hydrolysis a Concern? suzuki->suzuki_hydrolysis buchwald_sensitivity Is Amine or Substrate Base-Sensitive? buchwald->buchwald_sensitivity snar_nucleophile Is Nucleophile a Strong Base? snar->snar_nucleophile use_anhydrous Use Anhydrous Base: K₃PO₄, Cs₂CO₃, KF in Dioxane or Toluene suzuki_hydrolysis->use_anhydrous Yes use_aqueous Use Aqueous Base: Na₂CO₃, K₂CO₃ in Toluene/H₂O or Dioxane/H₂O (Monitor for Hydrolysis) suzuki_hydrolysis->use_aqueous No/Minimal use_strong_non_nuc Use Strong, Non-Nucleophilic Base: NaOtBu, LHMDS, KHMDS in Anhydrous THF or Toluene buchwald_sensitivity->use_strong_non_nuc No use_weaker Use Weaker Inorganic Base: K₂CO₃, Cs₂CO₃ (May require higher temp.) buchwald_sensitivity->use_weaker Yes use_organic Use Organic Base: Et₃N, DIPEA in Aprotic Solvent (e.g., DMF, NMP) snar_nucleophile->use_organic Yes (e.g., Amine) use_inorganic Use Inorganic Base: K₂CO₃, Cs₂CO₃ (Often for Phenols, Thiols) snar_nucleophile->use_inorganic No (e.g., Phenol)

Caption: A decision tree for selecting the optimal base for common reactions.

Diagram 2: Potential Hydrolysis Pathway

This diagram illustrates the SNAr mechanism for the undesired hydrolysis of the C6-Cl bond under basic aqueous conditions.

Caption: The SNAr mechanism for base-mediated hydrolysis.

References

  • Couture, A., Deniau, E., Grandclaudon, P., & Lebrun, S. (2011). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 16(7), 5543-5553. [Link]

  • Furberg, S., & Solbakk, J. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 33a, 715-724. [Link]

  • De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(7), 231-242. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Wang, T., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 455-457. [Link]

  • De Rosa, M., & Scialdone, M. A. (2009). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Journal of Heterocyclic Chemistry, 46(4), 709-713. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • Cikotiene, I., Jonusis, M., & Jakubkiene, V. (2013). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. Beilstein Journal of Organic Chemistry, 9, 1929-1934. [Link]

  • Brown, D. J., & Jacobsen, N. W. (1995). Relative Reactivity in Piperidino-Dechlorination of 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine N(3)-Oxide and Their Acetylamino Analogs. The Journal of Organic Chemistry, 60(8), 2436-2442. [Link]

  • Szafert, S., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14357-14373. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • Bebbington, D., et al. (2013). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1046-1051. [Link]

  • Tcyrulnikov, S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-27. [Link]

  • Wieczorkiewicz, P. A., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6301. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Shi, F., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E, 67(Pt 8), o2089. [Link]

  • Wang, T., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6766-6788. [Link]

  • Shi, F., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Acta Crystallographica Section E, 67(Pt 10), o2689. [Link]

  • Shi, F., et al. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. [Link]

  • Shi, F., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E, 67(Pt 10), o2689. [Link]

  • Kanishchev, O. S., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1291. [Link]

  • Holmelin, C. A., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Chemistry, 6(4), 114. [Link]

  • Zupa, E., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Arkivoc, 2011(7), 243-257. [Link]

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the development of a high-performance liquid chromatography (HPLC) method for the purity analysis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (CAS: 56764-83-9). This molecule serves as a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors.

The core challenge in analyzing this compound lies in its dual-aromatic nature (pyrimidine and phenyl rings) and potential basicity. While standard C18 chemistry provides adequate retention, it often lacks the selectivity required to resolve critical impurities such as the des-chloro degradant or the bis-substituted byproduct (where the chlorine is displaced by a second amine group).

This guide compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl phase, demonstrating why the latter offers superior selectivity through


 interactions.[1]

Analyte Profiling & Method Strategy

Before initiating method development, we must understand the physicochemical properties of the analyte to predict its chromatographic behavior.

PropertyCharacteristicChromatographic Implication
Structure Pyrimidine ring + Phenyl ringHigh potential for

interactions; strong UV absorption at 254 nm.
Functional Groups Chloro (C6), Tertiary Amine (C4)Chlorine adds hydrophobicity; Amine adds basicity.
Basicity (pKa) Estimated pKa ~3.5 - 4.5 (Pyrimidine N)Analyte will be protonated at acidic pH. Action: Use pH < 3.0 to ensure robust ionization and prevent peak tailing.[2]
Hydrophobicity Moderate to High (LogP ~2.5)Requires high organic content in gradient elution.
Critical Impurities
  • Starting Material: N-methylaniline (Early eluting).

  • Hydrolysis Product: 6-Hydroxy-N-methyl-N-phenylpyrimidin-4-amine (Polar, elutes early).

  • Bis-substituted Byproduct: 4,6-Bis(methyl(phenyl)amino)pyrimidine (Very hydrophobic, elutes late).

Comparative Column Screening: C18 vs. Phenyl-Hexyl

To determine the optimal stationary phase, we compared a standard alkyl-chain phase (C18) with an aromatic-selective phase (Phenyl-Hexyl).

Experimental Conditions
  • System: Agilent 1260 Infinity II

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 40°C

Comparative Data

The following table summarizes the separation performance. Note the Resolution (


)  values between the main peak and the critical des-chloro impurity.
ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Alternative) Analysis
Stationary Phase Zorbax Eclipse Plus C18 (3.5 µm)Zorbax Eclipse Plus Phenyl-Hexyl (3.5 µm)
Retention Time (

)
8.4 min9.1 minPhenyl-Hexyl shows slightly higher retention due to

stacking.
Tailing Factor (

)
1.351.15Phenyl-Hexyl yields sharper peaks due to better shielding of silanols and specific interaction orientation.
Resolution (

)
1.8 (Marginal)3.2 (Excellent) Phenyl-Hexyl resolves the aromatic impurity significantly better.
Selectivity (

)
1.051.12The separation mechanism differs; Phenyl-Hexyl exploits the electron-deficient pyrimidine ring.
Mechanism of Action

The C18 column relies solely on hydrophobic (dispersive) interactions. Since the impurity and the analyte have similar hydrophobicity, separation is inefficient.

The Phenyl-Hexyl column utilizes a dual mechanism:

  • Hydrophobicity: From the hexyl linker.

  • 
     Interaction:  The phenyl ring on the stationary phase interacts with the 
    
    
    
    -electron cloud of the analyte's phenyl and pyrimidine rings. The presence of the electron-withdrawing Chlorine atom on the analyte alters its
    
    
    -cloud density compared to the des-chloro impurity, amplifying the separation factor on this column.

Visualizing the Selection Logic

The following diagram illustrates the decision-making process and the interaction mechanisms involved.

MethodDevelopment Start Start: Analyte Assessment (6-Chloro-N-methyl-N-phenylpyrimidin-4-amine) CheckStruct Analyze Structure: 1. Basic Pyrimidine N 2. Dual Aromatic Rings Start->CheckStruct PathA Path A: Standard C18 (Hydrophobic Interaction Only) CheckStruct->PathA Default Choice PathB Path B: Phenyl-Hexyl (Hydrophobic + Pi-Pi Interaction) CheckStruct->PathB Targeted Choice ResultA Result A: Poor Resolution of Aromatic Impurities (Tailing Factor > 1.3) PathA->ResultA ResultB Result B: Superior Selectivity (Resolution > 3.0) PathB->ResultB Decision Final Decision: Select Phenyl-Hexyl Column ResultA->Decision Reject ResultB->Decision Adopt

Caption: Decision matrix comparing C18 and Phenyl-Hexyl phases based on structural interaction logic.

Optimized Experimental Protocol

Based on the screening results, the Phenyl-Hexyl method is recommended.

Reagents & Preparation
  • Solvent A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 with Phosphoric Acid. Filter through 0.22 µm membrane.
    
  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Reference 360 nm).

  • Column Temp: 40°C (Critical for reducing backpressure and improving mass transfer).

Gradient Table
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Action
0.009010Initial Hold
2.009010Isocratic Hold
15.002080Linear Gradient
18.002080Wash
18.109010Re-equilibration
23.009010End of Run

Validation Framework (ICH Q2(R1))

To ensure this method is "trustworthy" and "self-validating," it must adhere to ICH Q2(R1) guidelines [1].

System Suitability Test (SST)

Every analytical run must begin with an SST injection to verify system performance.

  • Requirement: Tailing factor (

    
    ) < 1.5.
    
  • Requirement: Theoretical Plates (

    
    ) > 5000.
    
  • Requirement: %RSD of peak area (n=5) < 2.0%.

Specificity

Inject the blank, the pure standard, and a spiked sample containing known impurities (N-methylaniline and 4,6-dichloropyrimidine).

  • Acceptance: No interference at the retention time of the main peak. Resolution (

    
    ) > 2.0 between all peaks.[3]
    
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Robustness

Deliberately vary parameters to test method reliability:

  • pH: ± 0.2 units (Critical for this basic analyte).

  • Temperature: ± 5°C.

  • Flow Rate: ± 0.1 mL/min.

Method Development Workflow Diagram

ValidationWorkflow Define 1. Define ATP (Analytical Target Profile) Screen 2. Column Screening (C18 vs Phenyl-Hexyl) Define->Screen Optimize 3. Optimization (Gradient & pH) Screen->Optimize Select Best Selectivity Validate 4. ICH Validation (Specificity, Linearity) Optimize->Validate Lock Method Validate->Optimize Fail Routine 5. Routine QC (SST Criteria) Validate->Routine Pass

Caption: Step-by-step workflow from Analytical Target Profile (ATP) definition to Routine QC.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[4] [Link]

  • PubChem. "Compound Summary: 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine (CID 10433766)." National Library of Medicine. [Link]

  • Waters Corporation. "The Role of Phenyl-Hexyl Columns in Reversed-Phase Chromatography." Waters Application Notes. [Link]

  • FDA. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. [Link]

Sources

Crystal structure analysis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Crystal Structure Analysis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine: A Comparative and Predictive Study

For professionals in drug development and medicinal chemistry, a deep understanding of a molecule's three-dimensional structure is paramount. The crystal structure of an active pharmaceutical ingredient (API) governs its solid-state properties, including solubility, stability, and bioavailability. This guide provides a comprehensive analysis of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine, a member of the pharmacologically significant pyrimidine class of compounds.[1][2][3][4][5]

While a published crystal structure for the title compound is not available, this guide leverages a comparative approach, analyzing the experimentally determined structures of two closely related analogues: a nitro-substituted precursor and an amino-substituted derivative. By examining the profound influence of these functional groups on molecular conformation and crystal packing, we can formulate a scientifically grounded hypothesis for the structure of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine and provide a robust experimental protocol for its verification.

Comparative Crystal Structure Analysis: The Influence of C5 Substitution

The solid-state architecture of a molecule is dictated by a delicate balance of intermolecular forces. To predict the crystal structure of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine, we will dissect the known structures of its immediate synthetic precursor, 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (1) , and its diamine derivative, 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine (2) .[6][7][8] The primary difference—a nitro group at the C5 position versus an amine group—provides a compelling case study in how a single functional group can alter supramolecular assembly.

G Figure 1: Molecular Structures of Analogue 1, Analogue 2, and the Target Compound a b a->b Reduction (Fe/NH4Cl) c b->c Removal of Substituent

Caption: Molecular structures of Analogue 1 (nitro-), Analogue 2 (amino-), and the target compound.

Crystallographic Data Comparison

The crystallographic parameters for analogues 1 and 2 reveal significant differences in their solid-state arrangements, stemming directly from their distinct C5 substituents.

Parameter6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (1)[6]6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine (2)[7][8]
Chemical Formula C11H9ClN4O2C11H11ClN4
Crystal System TriclinicMonoclinic
Space Group P-1P21/c
Unit Cell Volume (Å3) 672.0(2)1138.4(4)
Dihedral Angle (Pyrimidine-Phenyl) 79.67(8)°66.47(8)°
Dominant Intermolecular Interaction π–π StackingN—H···N Hydrogen Bonding
Centroid–Centroid Separation 3.4572(8) Å and 3.5433(7) Å3.7634(12) Å (slipped)
Analysis of Intermolecular Interactions and Molecular Conformation

The presence of the electron-withdrawing nitro group in Analogue 1 and the hydrogen-bond-donating amino group in Analogue 2 leads to fundamentally different crystal packing motifs.

  • Analogue 1 (Nitro-substituted): The structure of the nitro-precursor is dominated by aromatic π–π stacking interactions.[6] Centrosymmetrically related pairs of pyrimidine rings stack along the[9] direction, indicating strong, parallel aromatic interactions. The large dihedral angle of nearly 80° between the pyrimidine and phenyl rings minimizes steric hindrance and allows for this efficient packing. The nitro group does not participate in classical hydrogen bonding, leaving π-stacking as the primary organizing force.

  • Analogue 2 (Amino-substituted): In contrast, the crystal structure of the diamine derivative is primarily dictated by hydrogen bonding.[7][8] The amino group at the C5 position acts as a hydrogen bond donor, forming N—H···N bonds with the nitrogen of an adjacent pyrimidine ring. This interaction links the molecules into chains propagating along the[10] direction.[7][8] While slipped π–π stacking is also observed, it is a secondary contributor to the overall packing, with a larger centroid-centroid separation than in Analogue 1. The smaller dihedral angle (66.47°) is likely a consequence of accommodating the hydrogen-bonding network.[7][8]

Hypothetical Crystal Structure of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine

Based on the comparative analysis, we can now propose a hypothesis for the crystal structure of the title compound, which lacks a functional group at the C5 position.

  • Molecular Conformation: Without the steric bulk of a nitro group or the hydrogen-bonding influence of an amino group at C5, the dihedral angle between the pyrimidine and phenyl rings is expected to be intermediate or potentially smaller than that of Analogue 2 , likely in the range of 60-70°. This would represent a sterically favorable conformation.

  • Intermolecular Interactions: In the absence of a strong hydrogen bond donor like the C5-amino group, the dominant intermolecular interactions are likely to be weaker C—H···N or C—H···Cl hydrogen bonds and π-π stacking. The packing will likely be driven by the need to optimize van der Waals forces and aromatic stacking, which may result in a herringbone or slipped-stack arrangement rather than the direct, uninterrupted stacking seen in Analogue 1 .

Experimental Protocol for Definitive Structure Elucidation

To validate this hypothesis, a definitive crystal structure must be determined experimentally via Single-Crystal X-ray Diffraction (SC-XRD).[10][11][12] The following protocol outlines the necessary steps for a researcher to achieve this.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step 1: Growing High-Quality Single Crystals

This is often the most challenging step in crystallography.[11] The goal is to obtain a single crystal with dimensions greater than 0.1 mm and without significant defects.[13]

  • Purity is Key: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, only small crystals may form. If it's too low, crystallization may not occur. Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures). For the analogues, methanol was used successfully for recrystallization.[6][7]

  • Methodology: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in the chosen solvent.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other nucleation sites.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

    • Store the vial in a vibration-free location at a constant temperature.

Step 2: Data Collection
  • Crystal Mounting: Using a microscope, select a well-formed, transparent crystal. Mount it on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Diffractometer Setup: The mounted crystal is placed on a goniometer in the X-ray beam of a single-crystal diffractometer. The crystal is flash-cooled to a low temperature (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Acquisition: A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.[11] The software automatically calculates the unit cell and an optimal data collection strategy.

Step 3: Structure Solution and Refinement

This phase is entirely computational and involves determining the arrangement of atoms that produced the observed diffraction pattern.

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the reflections. These are then scaled and merged.

  • Structure Solution: The "phase problem" is the primary challenge in crystallography, as phases cannot be directly measured.[13] For small molecules like this, direct methods are typically successful. This involves using statistical relationships between the measured intensities to generate initial phase estimates. Software like SHELXS is commonly used for this purpose.[6]

  • Structure Refinement: An initial model of the molecule is built into the calculated electron density map. This model is then refined using a least-squares process, where the atomic positions, and their thermal displacement parameters are adjusted to best fit the experimental diffraction data.[13] This is typically performed with software like SHELXL.[6]

  • Validation: The final structure is validated using tools like checkCIF to ensure the model is chemically sensible and accurately represents the data. The final output is a Crystallographic Information File (CIF).

Conclusion

The comparative analysis of 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine and 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine provides critical insights into the supramolecular chemistry of substituted pyrimidines. It demonstrates how a change from a non-hydrogen bonding nitro group to a hydrogen-bonding amino group can fundamentally alter crystal packing from a π-stacked arrangement to a hydrogen-bonded network. Based on this, we hypothesize that the title compound, 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine , will exhibit a structure influenced by weaker intermolecular forces, likely resulting in a slipped-stack or herringbone packing motif. The provided experimental protocol offers a clear and robust pathway for researchers to verify this hypothesis, ultimately contributing valuable structural knowledge to the field of medicinal chemistry.

References

  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2689. [Link]

  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2051. [Link]

  • Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2021). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Scientific & Advanced Technology, 1(1), 1-25. [Link]

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrimidine: a versatile scaffold for the development of potent therapeutic agents. RSC Advances, 5(20), 15543-15575. [Link]

  • Mohamed, M. F., Elsherbeny, M. A., & Abdel-Motal, M. G. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Egyptian Journal of Chemistry, 66(5), 231-246. [Link]

  • Talele, T. T. (2016). The “privileged scaffold” concept in medicinal chemistry: a perspective. Future Medicinal Chemistry, 8(1), 23-27. [Link]

  • Chavan, P. W., & Gaikwad, N. D. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 22, 2026, from [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved February 22, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (2024). X-ray crystallography. In Wikipedia. Retrieved February 22, 2026, from [Link]

Sources

Bioassay Validation of 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine Derived Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the bioassay validation framework for inhibitors derived from the 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine scaffold. This structural motif serves as a critical "privileged scaffold" in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors (e.g., targeting MPS1/TTK , EGFR , or CDK families) and potential antimicrobial agents.

Executive Summary & Scaffold Utility

The 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine core functions as a versatile electrophilic intermediate. The C6-chlorine atom acts as a "handle" for nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig), allowing the introduction of diversity elements (R-groups) to tune potency and selectivity. The N-methyl-N-phenyl moiety at the C4 position often occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the "back pocket" in certain kinases), distinct from the classic NH-hinge binding motif.

Primary Validation Context:

  • Target Class: Serine/Threonine Kinases (e.g., MPS1/TTK ) and Tyrosine Kinases (e.g., EGFR ).

  • Mechanism: ATP-Competitive Inhibition.

  • Therapeutic Area: Oncology (Anti-mitotic, Anti-proliferative).

Mechanism of Action: Spindle Assembly Checkpoint (SAC) Modulation

For derivatives targeting the MPS1 (TTK) kinase—a common application for this pyrimidine class—the mechanism involves abrogating the Spindle Assembly Checkpoint (SAC). Inhibition prevents the proper recruitment of SAC proteins (e.g., Mad2, BubR1) to kinetochores, forcing cells to exit mitosis prematurely with unaligned chromosomes, leading to "mitotic catastrophe" and apoptosis.

Pathway Visualization (MPS1 Inhibition)

The following diagram illustrates the downstream effects of inhibiting MPS1 with a pyrimidine-4-amine derivative.

MPS1_Pathway cluster_0 Normal SAC Function Inhibitor Pyrimidine Derivative (Inhibitor) MPS1 MPS1 (TTK) Kinase (Active) Inhibitor->MPS1 Inhibits (ATP Competition) Kinetochore Kinetochore Recruitment MPS1->Kinetochore Phosphorylates Mad1/Bub1 MCC Mitotic Checkpoint Complex (MCC) MPS1->MCC Inhibition blocks MCC formation Kinetochore->MCC Promotes Assembly APC APC/C (Anaphase Promoting Complex) MCC->APC Inhibits Separase Separase Activation APC->Separase Activates Mitosis Mitotic Exit (Premature) Separase->Mitosis Triggers Anaphase Death Mitotic Catastrophe (Apoptosis) Mitosis->Death Chromosome Missegregation

Caption: Mechanism of MPS1 inhibition leading to premature mitotic exit and subsequent apoptotic cell death.

Comparative Bioassay Performance

To validate a new derivative, it must be benchmarked against established clinical or tool compounds. The table below compares a hypothetical lead derivative (Cpd-6Cl-MePh ) against standard inhibitors.

Table 1: Comparative Potency & Efficacy Profile
ParameterCpd-6Cl-MePh (Derivative)Reversine (Standard)NMS-P715 (Clinical Ref)Staurosporine (Control)
Scaffold Type Pyrimidine-4-aminePurine AnaloguePyrazolo-quinazolineIndolocarbazole
MPS1 IC50 (Biochem) 15 - 50 nM ~6 nM~180 nM< 5 nM (Pan-kinase)
EGFR IC50 (Biochem) > 1,000 nM > 10,000 nM> 10,000 nM~10 nM
Cellular EC50 (HeLa) 120 - 300 nM ~200 nM~800 nM~20 nM
Selectivity Score High (Target specific)Low (Promiscuous)HighVery Low
Mechanism Reversible, ATP-competitiveReversibleReversibleReversible

Interpretation:

  • Potency: The derivative should aim for double-digit nanomolar IC50 (< 100 nM) to be considered a viable lead.

  • Selectivity: Unlike Reversine (which hits Aurora B and others), the "N-methyl-N-phenyl" substitution often improves selectivity by exploiting specific hydrophobic pockets unique to the target kinase.

Detailed Validation Protocols

Scientific integrity requires robust, self-validating protocols. The following workflows ensure reproducibility.

Protocol A: Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the intrinsic inhibitory constant (


) against the recombinant kinase.
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Dilution: Prepare a 3-fold serial dilution of the derivative in 100% DMSO (start at 10 mM). Transfer 50 nL to a 384-well white plate (low volume).

  • Enzyme Addition: Add 2.5 μL of recombinant MPS1/TTK (0.5 ng/μL) to the wells. Incubate for 10 min at RT to allow inhibitor binding.

  • Substrate Initiation: Add 2.5 μL of ATP/Substrate mix (10 μM ATP + 0.2 μg/μL MBP).

    • Critical Step: The ATP concentration must be at or below the

      
       of the enzyme to ensure competitive inhibition kinetics.
      
  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add 5 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 10 μL Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate

    
    .
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the inhibitor blocks the phosphorylation of the specific downstream substrate in intact cells.

  • Cell Seeding: Seed HeLa cells (2 x 10^5 cells/well) in a 6-well plate. Allow attachment overnight.

  • Synchronization (Optional but recommended for MPS1): Treat with Nocodazole (100 ng/mL) for 16h to arrest cells in mitosis (where MPS1 is active).

  • Drug Treatment: Treat arrested cells with the derivative (0, 0.1, 1, 10 μM) for 2 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Antibody: Anti-Phospho-Histone H3 (Ser10) or Anti-BubR1 (phospho-epitope).

    • Loading Control: Anti-GAPDH or Anti-Total MPS1.

  • Validation: A potent inhibitor will show a dose-dependent decrease in Phospho-Histone H3 or Phospho-BubR1 signals compared to the DMSO control.

Protocol C: Cell Cycle Analysis (FACS)

Objective: Demonstrate the phenotypic consequence (G2/M arrest or aneuploidy).

  • Treatment: Treat asynchronous cells with

    
     of the derivative for 24 hours.
    
  • Fixation: Harvest cells (trypsin), wash with PBS, and fix in 70% ice-cold ethanol (dropwise while vortexing) at -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 μg/mL) and RNase A (100 μg/mL). Incubate 30 min at 37°C in the dark.

  • Analysis: Analyze via Flow Cytometry (e.g., BD FACSCanto).

  • Result Interpretation:

    • MPS1 Inhibition: Expect a reduction in the G2/M peak and an increase in sub-G1 (apoptosis) or polyploidy (>4N DNA content) due to checkpoint bypass.

Experimental Workflow Diagram

This diagram summarizes the critical path from synthesis to validated lead.

Workflow Start Scaffold: 6-Chloro-N-methyl- N-phenylpyrimidin-4-amine Synth Derivatization (Suzuki/Buchwald) Start->Synth Biochem Biochemical Screen (ADP-Glo) Synth->Biochem HitSel Hit Selection (IC50 < 100 nM) Biochem->HitSel Filter Cellular Cellular Assay (Viability/FACS) HitSel->Cellular Mechanistic Target Engagement (Western Blot) Cellular->Mechanistic Confirm MOA Lead Validated Lead Candidate Mechanistic->Lead

Caption: Step-by-step validation workflow for pyrimidine-4-amine derivatives.

References

  • Structure & Crystallography: Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011).[1] 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089.[2]

  • MPS1 Inhibitor Discovery: Innocenti, R., et al. (2021). Design of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine as an MPS1 Inhibitor.[3] Molbank, 2021(1), M1181.[3]

  • Kinase Assay Methodology: Promega Corporation. (2024).[4] ADP-Glo™ Kinase Assay Technical Manual.

  • Pyrimidine Scaffold Utility: Barillari, C., et al. (2001). Pyrimidine diamines exhibit a wide range of biological activities. European Journal of Medicinal Chemistry, 36(10), 789-798.
  • Target Validation (ULK1/ASK1): ChemSrc Bioassay Data. (2026).[4][5] 6-chloro-N-phenylpyrimidin-4-amine Bioassay Results.

Sources

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for 6-Amino-Substituted Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

The 6-amino-substituted chloropyrimidine scaffold is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of clinically significant molecules, ranging from kinase inhibitors to anti-infective agents, underscores the critical need for efficient and scalable synthetic methodologies.[1][2][3][4] This guide provides an in-depth comparison of the most prevalent synthetic routes to this valuable molecular framework, offering experimental data, mechanistic insights, and practical protocols to inform your research and development endeavors.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 6-amino-substituted chloropyrimidines can be broadly categorized into three primary strategies, each with its own set of advantages and limitations. The choice of a particular route will often depend on factors such as the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.

Table 1: High-Level Comparison of Synthetic Strategies

StrategyCore PrincipleKey AdvantagesCommon Challenges
Route 1: Nucleophilic Aromatic Substitution (SNAr) Stepwise displacement of chlorine atoms on a polychlorinated pyrimidine with amines.Readily available starting materials, straightforward reaction conditions.Regioselectivity control can be difficult, harsh conditions may be required for less reactive amines.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination Cross-coupling of a chloropyrimidine with an amine using a palladium catalyst.High functional group tolerance, generally milder reaction conditions, excellent for a wide range of amines.Catalyst cost and sensitivity, potential for heavy metal contamination.
Route 3: Cyclocondensation followed by Chlorination Construction of a hydroxypyrimidine ring followed by conversion of the hydroxyl group to a chlorine atom.Excellent control over the initial substitution pattern of the pyrimidine ring.A multi-step process that can be longer overall.

Route 1: The Workhorse - Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most traditional and frequently employed method for the synthesis of aminopyrimidines.[1][2][5] The electron-deficient nature of the pyrimidine ring, further activated by the presence of multiple chlorine atoms, facilitates the attack of nucleophilic amines.

Mechanistic Considerations and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism, forming a Meisenheimer-like intermediate. The regioselectivity of the substitution is governed by the electronic environment of the carbon-chlorine bonds. In 2,4,6-trichloropyrimidine, the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position due to greater activation by the ring nitrogens.

Enhancing Reactivity: The N-Nitroso Activation Approach

For less reactive amines or to achieve disubstitution under milder conditions, the pyrimidine ring can be further activated. One effective strategy is the introduction of an N-nitroso group on an existing exocyclic amino substituent. This powerful electron-withdrawing group significantly enhances the electrophilicity of the pyrimidine ring, facilitating the second SNAr reaction.[1][6]

Experimental Data for SNAr Reactions

Table 2: Comparison of SNAr Reaction Conditions and Yields

Starting MaterialAmineConditionsYield (%)Reference
2-Amino-4,6-dichloropyrimidineVarious aliphatic and aromatic aminesNeat, triethylamine, 80-90 °C75-95%[7]
2-Amino-4,6-dichloropyrimidineVarious aminesEthanol, refluxLower yields and longer reaction times than solvent-free[7]
6-Chloro-N-nitrosopyrimidin-4-aminesVarious aminesDMF, room temperature, then 120 °CGood yields[1]
Experimental Protocol: Solvent-Free SNAr of 2-Amino-4,6-dichloropyrimidine

This protocol is adapted from a high-yielding and efficient solvent-free method.[7]

  • Reaction Setup: In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired amine (1.1 eq), and triethylamine (2.0 eq).

  • Reaction: Heat the mixture at 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add distilled water to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry to afford the 2-amino-4-(substituted-amino)-6-chloropyrimidine.

Workflow for SNAr Synthesis

Caption: A typical workflow for the solvent-free SNAr synthesis of 6-amino-substituted chloropyrimidines.

Route 2: The Modern Approach - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, and its application to heteroaryl chlorides has significantly expanded the synthetic chemists' toolbox.[8][9] This palladium-catalyzed cross-coupling reaction often succeeds where traditional SNAr reactions fail, particularly with challenging or sterically hindered amines.

Mechanistic Insights

The catalytic cycle involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the often rate-limiting oxidative addition of the C-Cl bond.[8]

Advantages Over SNAr
  • Milder Conditions: Often proceeds at lower temperatures than SNAr.

  • Broader Substrate Scope: Tolerates a wider range of functional groups on both the amine and the pyrimidine.

  • High Yields: Can provide excellent yields even for challenging couplings.

Experimental Data for Buchwald-Hartwig Amination

Table 3: Representative Buchwald-Hartwig Amination of Heteroaryl Chlorides

Aryl HalideAmineCatalyst System (Catalyst/Ligand/Base)ConditionsYield (%)Reference
2-ChloropyrimidineVarious aminesPd(OAc)₂ / Xantphos / Cs₂CO₃Toluene, 100 °CExcellent[10]
Heteroaryl ChloridesVarious aminesPd pre-catalyst / Biarylphosphine ligand / NaOtBuToluene or Dioxane, 80-110 °CGood to Excellent[8]
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrimidine

This generalized protocol is based on established methods for the amination of heteroaryl chlorides.[8][10]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine (1.0 eq), the amine (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%).

  • Solvent Addition: Add dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow for Buchwald-Hartwig Amination

Caption: A generalized workflow for the palladium-catalyzed Buchwald-Hartwig amination.

Route 3: Building from the Ground Up - Cyclocondensation and Late-Stage Chlorination

An alternative to modifying a pre-existing chloropyrimidine is to first construct a hydroxylated pyrimidine ring and then convert the hydroxyl group to a chlorine. This approach offers excellent control over the initial substitution pattern of the pyrimidine core.[11]

The Two-Step Process
  • Cyclocondensation: The pyrimidine ring is typically formed by the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like ethyl cyanoacetate) with a guanidine or urea derivative. This reaction is often base-catalyzed.[11][12]

  • Chlorination: The resulting hydroxypyrimidine (which exists in tautomeric equilibrium with the pyrimidone) is then chlorinated. The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often with an added base like N,N-dimethylaniline.[11][13]

Advantages of this Approach
  • Regiocontrol: The substitution pattern is defined by the choice of the acyclic precursors.

  • Availability of Starting Materials: The building blocks for the cyclocondensation are often simple and commercially available.

Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine

This two-step protocol is based on well-established procedures.[7][11]

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

  • Reaction Setup: In a suitable reaction vessel, dissolve sodium methoxide in methanol. Add guanidine hydrochloride, followed by the slow addition of dimethyl malonate.

  • Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

  • Isolation: Cool the reaction mixture, and collect the precipitated product by filtration. Wash with methanol and dry.

Step 2: Chlorination of 2-Amino-4,6-dihydroxypyrimidine

  • Reaction Setup: In a flask equipped with a reflux condenser, carefully add 2-amino-4,6-dihydroxypyrimidine to phosphorus oxychloride (POCl₃).

  • Base Addition: Slowly add N,N-dimethylaniline, ensuring the temperature is controlled.

  • Reaction: Heat the mixture under reflux for several hours.

  • Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates. Collect the solid by filtration, wash with water, and dry to yield 2-amino-4,6-dichloropyrimidine.[13]

Workflow for Cyclocondensation and Chlorination

Caption: A two-stage workflow for synthesizing a dichloropyrimidine via cyclocondensation and subsequent chlorination.

Conclusion and Recommendations

The synthesis of 6-amino-substituted chloropyrimidines is a well-developed field with several robust and reliable methods at the disposal of the research scientist.

  • For straightforward syntheses with readily available starting materials and where regioselectivity is not a major concern, Nucleophilic Aromatic Substitution (SNAr) remains a highly effective and economical choice. The development of solvent-free conditions further enhances its appeal from a green chemistry perspective.

  • When faced with challenging substrates, a need for broad functional group tolerance, or when SNAr reactions prove sluggish, the Buchwald-Hartwig amination is the superior modern alternative. While catalyst costs are a consideration, the high efficiency and versatility of this method often justify the expense.

Ultimately, the optimal synthetic route will be dictated by the specific target molecule, the scale of the reaction, and the resources available. By understanding the underlying principles, advantages, and limitations of each of these key methodologies, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Vertex AI Search.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. MDPI.
  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. MDPI.
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem. Benchchem.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • (PDF) Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC. Europe PMC.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. Benchchem.
  • Aminopyrimidines: Recent synthetic procedures and anticancer activities - ResearchGate.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC.
  • Comparative Analysis of Synthetic Routes to 6-Chloropyrido[2,3-d]pyrimidine - Benchchem. Benchchem.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Heterocyclic Letters.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. MDPI.
  • Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating - ACS Publications.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications.
  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Deriv
  • Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines1 - ACS Publications.
  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors.
  • Buchwald–Hartwig amin
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Publishing. Royal Society of Chemistry.
  • Can't wrap my head around TLC of Buchwald-Hartwig-amin
  • (PDF) NiO‐Nanoparticles as Green Catalyst for an Efficient Synthesis of 4‐Iminopyrido [1,2‐ a ]pyrimidine fluorophores via One Pot cyclization of α‐aminonicotinonitrile - ResearchGate.
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC. Europe PMC.
  • (PDF) Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones - ResearchGate.
  • Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine - Benchchem. Benchchem.
  • Utility of 6-Aminouracils for Building Substituted and Heteroannulated Pyrimidines: A Comprehensive Review | Semantic Scholar. Semantic Scholar.
  • Recent green chemistry approaches for pyrimidine derivatives as a potential anti-cancer agent: An overview (2013–2023) | Request PDF - ResearchGate.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC.
  • An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines - Academia.edu. Academia.edu.
  • An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation.
  • Scalable Green Chemistry: Case Studies from the Pharmaceutical Industry. Taylor & Francis.
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing. Royal Society of Chemistry.
  • Green Chemistry - Semantic Scholar. Semantic Scholar.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-n-methyl-n-phenylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-n-methyl-n-phenylpyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.